molecular formula C11H9NO3 B184021 Quininic acid CAS No. 86-68-0

Quininic acid

Numéro de catalogue: B184021
Numéro CAS: 86-68-0
Poids moléculaire: 203.19 g/mol
Clé InChI: XXLFLUJXWKXUGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quininic acid has been reported in Abutilon theophrasti with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFLUJXWKXUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323339
Record name Quininic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-68-0
Record name Quininic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quininic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quininic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quininic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUININIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quinolinic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of quinolinic acid (QUIN or QA), a critical metabolite of the kynurenine pathway. It details its chemical structure, physicochemical properties, biological functions, and its role in neuropathology. Furthermore, this document outlines key experimental protocols for its quantification and the assessment of its neurotoxic effects, aiming to equip researchers with the foundational knowledge required for its study.

Chemical Structure and Identification

Quinolinic acid, systematically named pyridine-2,3-dicarboxylic acid , is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at the C2 and C3 positions.[1][2] This structure is fundamental to its biological activity, including its role as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+) and its function as a neuroactive agent.[2][3]

The structural representation of quinolinic acid is as follows:

Chemical Structure of Quinolinic Acid

For unambiguous identification and use in computational chemistry, a comprehensive list of chemical identifiers is provided in the table below.

Table 1: Chemical Identifiers for Quinolinic Acid

IdentifierValueReference(s)
IUPAC Name pyridine-2,3-dicarboxylic acid[2]
CAS Number 89-00-9[2]
Molecular Formula C₇H₅NO₄[2]
SMILES C1=CC(=C(N=C1)C(=O)O)C(=O)O[2]
InChI InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)[2]
PubChem CID 1066[4]

Physicochemical Properties

The physical and chemical properties of quinolinic acid are crucial for designing experimental protocols, including solvent selection for in vitro assays and developing analytical methods for its detection. Quinolinic acid is a colorless or white to light-yellow crystalline solid.[2][5]

Table 2: Physicochemical Properties of Quinolinic Acid

PropertyValueReference(s)
Molecular Weight 167.12 g/mol [2]
Melting Point 188-190 °C (with decomposition)[5]
Water Solubility 5.5 g/L (0.55 g/100 mL)[5]
Soluble in 180 parts water[4]
Other Solubilities Soluble in alkalies; Slightly soluble in alcohol; Almost insoluble in ether or benzene.[4]
DMSO: 33.33 mg/mL (199.44 mM)[6]
pKa₁ 2.43 (at 25 °C)[4][5]
Appearance White to light yellow-beige crystalline powder[5]

Biological Role and Signaling Pathways

Quinolinic acid is an endogenous metabolite with a dual role. It is a key intermediate in the de novo synthesis of NAD+, an essential coenzyme in cellular metabolism.[7] However, it is more widely studied for its potent neurotoxic effects, which are implicated in a range of neurodegenerative and psychiatric disorders.[2][8]

The Kynurenine Pathway

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[7] This pathway is a critical source of NAD+ but also produces several neuroactive compounds.[1] Under inflammatory conditions, the initial and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are upregulated, shunting tryptophan metabolism towards this pathway.[9] Quinolinic acid is synthesized from 3-hydroxyanthranilic acid and represents a crucial branch point that leads to either NAD+ production or, in cases of overproduction, neurotoxicity.[5] In the central nervous system, quinolinic acid is primarily produced by activated microglia and infiltrating macrophages.[2]

Kynurenine_Pathway cluster_main Kynurenine Pathway Trp L-Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO HK 3-Hydroxykynurenine Kyn->HK KMO KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KATs HAA 3-Hydroxyanthranilic Acid HK->HAA Kynureninase QUIN Quinolinic Acid HAA->QUIN 3-HAO NAD NAD+ QUIN->NAD QPRT

Caption: Simplified diagram of the Kynurenine Pathway.
Mechanism of Neurotoxicity: NMDA Receptor Agonism

The primary mechanism underlying quinolinic acid's neurotoxicity is its action as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[6][10] While glutamate is the endogenous ligand, quinolinic acid binds to the glutamate recognition site, triggering receptor activation.[11]

This activation leads to an excessive influx of Ca²⁺ into neurons.[1] The resulting intracellular calcium overload initiates a cascade of detrimental downstream events, including:

  • Activation of degradative enzymes: Proteases, phospholipases, and endonucleases are activated, leading to cytoskeletal damage and DNA fragmentation.

  • Mitochondrial dysfunction: Calcium overload impairs mitochondrial function, leading to energy failure and the generation of reactive oxygen species (ROS).[1]

  • Oxidative Stress: Quinolinic acid can also induce oxidative stress independently of NMDA receptor activation by forming a complex with Fe(II), which catalyzes the production of highly reactive hydroxyl radicals.[1][2]

This entire process is termed "excitotoxicity" and ultimately results in neuronal dysfunction and apoptotic cell death.[2] The hippocampus and striatum are particularly vulnerable to quinolinic acid-induced damage.[1]

Excitotoxicity_Workflow QUIN Quinolinic Acid (QUIN) NMDAR NMDA Receptor QUIN->NMDAR Agonist Binding Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Enzyme_Act Activation of Degradative Enzymes Ca_Influx->Enzyme_Act ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Damage Neuronal Damage & Apoptosis Mito_Dys->Damage ROS->Damage Enzyme_Act->Damage

Caption: Workflow of Quinolinic Acid-induced excitotoxicity.

Experimental Protocols

Quantification of Quinolinic Acid in Biological Samples

Accurate measurement of quinolinic acid in matrices like plasma, serum, and cerebrospinal fluid (CSF) is crucial for clinical and preclinical research. Due to its challenging detection, various sensitive methods have been developed.[12]

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for sensitivity and specificity.

  • Principle: This method separates quinolinic acid from other metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using tandem mass spectrometry.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, CSF) on ice.

    • Perform protein precipitation by adding a volume of ice-cold acetonitrile (containing stable-isotope labeled internal standards for quinolinic acid) to the sample. A common ratio is 3:1 or 4:1 (acetonitrile:sample).[13][14]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.[13]

  • Chromatographic Separation:

    • Column: A biphenyl column or an amino column (e.g., Phenomenex Luna NH2) is often effective for retaining the polar quinolinic acid.[12][13]

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous ammonium acetate solution (e.g., 5 mM, pH 9.5).[13]

    • Flow Rate: Dependent on the column dimensions (e.g., 300 µL/min for UHPLC).[14]

    • Injection Volume: Typically 5-20 µL.[14]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI), usually in negative mode.

    • Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.[14]

    • Quantification: Create a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of quinolinic acid standards.[13] The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: HPLC with Fluorescence Detection

This method offers high sensitivity without requiring a mass spectrometer and is based on enzymatic conversion to a fluorescent product.[15]

  • Principle: Quinolinic acid is enzymatically converted into a derivative that can be labeled with a fluorescent tag (e.g., BODIPY). The fluorescent product is then separated by HPLC and detected.[15]

  • Sample Preparation & Derivatization:

    • Prepare samples as described for LC-MS.

    • Incubate the sample with recombinant quinolinic acid phosphoribosyltransferase (rQPRT) to convert quinolinic acid to nicotinic acid mononucleotide.

    • In a subsequent step, incubate with recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT) and a fluorescently labeled ATP analog (e.g., BODIPY-ATP) to form the final fluorescent product (BODIPY-deamido-NAD).[15]

  • Chromatographic Separation:

    • Column: A standard reverse-phase C18 column.

    • Mobile Phase: Isocratic elution with a suitable buffer system (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile).

  • Detection:

    • Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., BODIPY).

    • Quantify against a calibration curve prepared with quinolinic acid standards processed through the same enzymatic and derivatization procedure.[15]

Assessment of Quinolinic Acid Neurotoxicity In Vitro

In vitro cell culture models are essential for dissecting the molecular mechanisms of quinolinic acid toxicity.

  • Principle: Neuronal or mixed neural cell cultures are exposed to varying concentrations of quinolinic acid, and cell viability or specific markers of cell death are measured.

  • Cell Models:

    • Primary Neuronal Cultures: (e.g., from rat hippocampus or cortex). These provide high physiological relevance but are complex to maintain.

    • Immortalized Human Neuroblastoma Cell Lines: SH-SY5Y or SK-N-SH are commonly used. They are robust but may require differentiation (e.g., with retinoic acid) to exhibit more neuron-like characteristics and sensitivity.[16][17]

    • 3D Brain Spheroids (BrainSpheres): These models offer a more complex, organ-like environment with mixed cell populations (neurons and glia).[18]

  • Experimental Protocol (General Workflow):

    • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays). Allow cells to adhere and differentiate if necessary.

    • Treatment: Prepare fresh solutions of quinolinic acid in the appropriate cell culture medium. Concentrations can range from high micromolar to low millimolar (e.g., 100 µM - 50 mM) depending on the cell type and endpoint.[1][6]

    • Incubation: Expose cells to quinolinic acid for a defined period (e.g., 24 to 48 hours).[6]

    • Endpoint Assessment:

      • Cell Viability Assays:

        • MTT/Resazurin Assay: Measures metabolic activity. Add the reagent (e.g., resazurin) and incubate for 1-4 hours. Measure fluorescence or absorbance to determine the percentage of viable cells relative to an untreated control.[18]

      • Cytotoxicity Assays:

        • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

      • Apoptosis Assays:

        • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.

        • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

      • Reactive Oxygen Species (ROS) Measurement:

        • Use fluorescent probes like Dihydroethidium (DHE) which becomes fluorescent upon oxidation by ROS. Image cells using fluorescence microscopy or measure fluorescence with a plate reader.[19]

Conclusion

Quinolinic acid is a multifaceted molecule of significant interest in neuroscience and drug development. Its role as a crucial intermediate in NAD+ synthesis is contrasted by its potent excitotoxic properties mediated through NMDA receptor agonism. The overproduction of quinolinic acid under neuroinflammatory conditions links it mechanistically to a variety of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately quantify this metabolite and investigate its pathological mechanisms, paving the way for the development of novel therapeutic strategies targeting the kynurenine pathway.

References

Natural sources and occurrence of Quininic acid in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of Quinic Acid in Plants

Introduction

Quinic acid, chemically known as (1S,3R,4S,5R)-1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid, is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid found widely throughout the plant kingdom.[1] It is a colorless, crystalline solid that serves as a key metabolic intermediate in the biosynthesis of aromatic compounds.[2] Quinic acid and its derivatives, most notably the caffeoylquinic acids (such as chlorogenic acid), are of significant interest to researchers in pharmacology and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] This guide provides a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and experimental protocols for the extraction and analysis of quinic acid from plant materials.

Natural Occurrence and Distribution

Quinic acid is a ubiquitous metabolite in plants, found in both free form and as esters.[5] Its presence is documented across a wide range of plant families and species. Notable sources include cinchona bark, where it can constitute 5-8% of the material, and coffee beans, which contain significant levels.[6] The roasting of coffee beans causes a breakdown of chlorogenic acids, which in turn nearly doubles the concentration of quinic acid, contributing to the perceived acidity and complexity of the final beverage.[7][8][9]

Other significant plant sources include:

  • Fruits: Apples, pears, peaches, plums, kiwifruit, cranberries, blueberries, and dropped citrus fruits are known to contain quinic acid.[2][10][11][12]

  • Vegetables: Carrots (leaves), asparagus, and sweet potato tops have been identified as sources.[2][13][14]

  • Herbs and Medicinal Plants: Species such as Eucalyptus globulus, stinging nettle (Urtica dioica), lemon balm (Melissa officinalis), and various species from genera like Hypericum, Artemisia, and Vitex accumulate quinic acid.[1][4][15]

Quantitative Occurrence of Quinic Acid in Plants

The concentration of quinic acid and its derivatives can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartCompound(s) MeasuredConcentrationReference
Coffea sp. (Coffee)Green BeansQuinic Acid~13% by weight (implicated)[1]
Cinchona sp.BarkQuinic Acid5-8%[6]
Ipomoea batatas L. (Sweet Potato)Leaves5-Caffeoylquinic Acid (5-CQA)10.84 ± 0.31 mg/g[14]
Ipomoea batatas L. (Sweet Potato)Leaves3-Caffeoylquinic Acid (3-CQA)6.69 ± 0.14 mg/g[14]
Melissa officinalis (Lemon Balm)-5-Caffeoylquinic Acid (5-CQA)3.81 ± 0.14 mg/g[14]
Melissa officinalis (Lemon Balm)-3-Caffeoylquinic Acid (3-CQA)1.37 ± 0.05 mg/g[14]
Mentha piperita L. (Chocolate Mint)-Caffeoylquinic Acid Derivatives5.49 mg CQA/g[14]
Various Microalgae-5-Caffeoylquinic Acid (5-CQA)Up to 78 µg/g DW[16]
Various Cyanobacteria-5-Caffeoylquinic Acid (5-CQA)Up to 9.55 µg/g DW[16]

Biosynthesis of Quinic Acid

Quinic acid is a central product of the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds in plants, bacteria, archaea, and fungi.[17][18] This pathway is absent in animals, making its enzymes potential targets for herbicides and antimicrobial agents.[18]

The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[19][20] This reaction, catalyzed by DAHP synthase, forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[1] Subsequently, 3-dehydroquinate synthase catalyzes the conversion of DAHP into 3-dehydroquinate.[19] Quinic acid is then formed from 3-dehydroquinate through the action of a dehydrogenase.[1] The intermediate 3-dehydroquinate can also be converted to 3-dehydroshikimate, leading to shikimic acid and the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[19][20]

Quinic_Acid_Biosynthesis cluster_0 PEP Phosphoenolpyruvate (from Glycolysis) PEP_E4P_mid PEP->PEP_E4P_mid E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->PEP_E4P_mid DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) DHQS 3-Dehydroquinate synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQD Dehydrogenase DHQ->DHQD DHQ_SDH DHQ dehydratase DHQ->DHQ_SDH QA Quinic Acid DHS 3-Dehydroshikimate SA Shikimic Acid & Other Aromatic Compounds DHS->SA DAHPS DAHP synthase DAHPS->DAHP DHQS->DHQ DHQD->QA DHQ_SDH->DHS PEP_E4P_mid->DAHPS PEP_E4P_mid->DAHPS

Caption: Simplified biosynthesis of Quinic Acid via the Shikimate Pathway.

Experimental Protocols

The extraction and analysis of quinic acid from plant matrices require robust and validated methodologies. The general workflow involves extraction, purification, and subsequent quantification using chromatographic techniques.

Experimental_Workflow Start Plant Material (e.g., leaves, fruits, bark) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Extraction (e.g., Solvent, SFE) Prep->Extract Purify Purification / Cleanup (Filtration, SPE, Column Chromatography) Extract->Purify Analyze Instrumental Analysis (HPLC, UHPLC-MS/MS) Purify->Analyze Data Data Processing (Quantification, Identification) Analyze->Data

Caption: General experimental workflow for quinic acid analysis from plants.

Protocol: Isolation by Column Chromatography

This protocol is adapted from a method used to isolate quinic acid from dropped citrus fruits.[12]

  • Preparation of Plant Extract:

    • Obtain dried and powdered plant material (e.g., 1 kg of dropped citrus fruits).

    • Perform a methanolic extraction of the powdered material.

    • Evaporate the methanol to obtain a crude extract.

    • Fractionate the crude extract using solvents of increasing polarity. The ethyl acetate fraction is often enriched with quinic acid.[12]

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using an appropriate solvent system as the mobile phase. A common system is a gradient of ethyl acetate in n-hexane.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 20 mL).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a pure spot corresponding to a quinic acid standard.

  • Purification and Confirmation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated compound.

    • The purity and identity of the isolated quinic acid can be confirmed by measuring its melting point (typically 160-162°C) and using spectroscopic techniques such as NMR and Mass Spectrometry.[12]

Protocol: Quantification by UHPLC-MS/MS

This protocol is based on methods described for the analysis of quinic acid and its derivatives.[21]

  • Sample Preparation and Extraction:

    • Prepare a plant extract as described previously (e.g., aqueous or ethanolic extract).

    • For complex matrices like coffee, a purification step such as Solid Phase Extraction (SPE) may be required. A molecularly imprinted polymer (MIP) based SPE can offer high selectivity for quinic acid.[21]

    • Evaporate the purified extract and reconstitute it in a suitable solvent (e.g., methanol) for injection.

  • UHPLC-MS/MS Conditions:

    • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase column such as a C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm).[15]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI in negative mode is typically used for organic acids.[21]

  • Quantification:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

    • The specific MRM transition for quinic acid is m/z 191 > 85.[21]

    • Prepare a calibration curve using certified quinic acid standards of known concentrations.

    • Quantify the amount of quinic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

Quinic acid is a fundamentally important and widely distributed metabolite in the plant kingdom. Its role in the shikimate pathway places it at the crossroads of primary and secondary metabolism, leading to the synthesis of aromatic amino acids and a vast array of phenolic compounds. The significant concentrations of quinic acid in common dietary sources like coffee and various fruits highlight its relevance to human health and nutrition. For researchers and drug development professionals, understanding its natural distribution, biosynthesis, and the robust analytical methods for its quantification are critical for exploring its full therapeutic potential. The protocols and data presented in this guide offer a technical foundation for further investigation into this versatile natural compound.

References

The Unfolding Pathway of Quininic Acid: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, chemically known as 6-methoxyquinoline-4-carboxylic acid, forms the aromatic core of the historically significant antimalarial drug, quinine. As a key structural moiety, understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at improving the production of quinine and related Cinchona alkaloids. These compounds, produced by trees of the Cinchona genus, remain vital in medicine. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, highlighting recent discoveries and areas requiring further investigation. While significant strides have been made in elucidating the early stages of this pathway, the intricate enzymatic transformations leading to the final this compound structure are still an active area of research.

The Biosynthetic Pathway: From Primary Metabolism to a Quinoline Core

The biosynthesis of this compound is not an isolated pathway but is deeply embedded within the broader synthesis of monoterpene indole alkaloids (MIAs), culminating in the formation of quinine. The pathway originates from primary metabolism, utilizing precursors from the shikimate and terpenoid pathways.

Early Stages: The Formation of a Methoxylated Precursor

Recent groundbreaking research has overturned the long-held hypothesis of late-stage methoxylation in quinine biosynthesis. It is now understood that the characteristic methoxy group of this compound is incorporated at the very beginning of the pathway.[1][2][3]

The initial steps involve:

  • Tryptophan Decarboxylation: The pathway commences with the amino acid L-tryptophan, a product of the shikimate pathway. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[4]

  • Hydroxylation and Methylation of Tryptamine: Tryptamine undergoes hydroxylation at the 5-position of the indole ring, a reaction catalyzed by a tryptamine-5-hydroxylase . This is immediately followed by O-methylation of the newly introduced hydroxyl group by an O-methyltransferase to produce 5-methoxytryptamine.[1][2][3] This early methoxylation is a critical discovery, as it implies the existence of parallel pathways for methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids, driven by the substrate promiscuity of downstream enzymes.[1][2][3]

  • Condensation with Secologanin: The 5-methoxytryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin. Secologanin itself is derived from the isoprenoid pathway. This crucial condensation is catalyzed by strictosidine synthase (STR) and results in the formation of 5-methoxy-strictosidine.[4][5] Strictosidine is the universal precursor for all monoterpene indole alkaloids.[5]

digraph "Early_Steps_of_Quininic_Acid_Biosynthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tryptophan [label="L-Tryptophan"]; Tryptamine [label="Tryptamine"]; "5-Hydroxy-tryptamine" [label="5-Hydroxy-tryptamine"]; "5-Methoxy-tryptamine" [label="5-Methoxytryptamine"]; Secologanin [label="Secologanin"]; "5-Methoxy-strictosidine" [label="5-Methoxy-strictosidine"];

Tryptophan -> Tryptamine [label="TDC"]; Tryptamine -> "5-Hydroxy-tryptamine" [label="Tryptamine-5-hydroxylase"]; "5-Hydroxy-tryptamine" -> "5-Methoxy-tryptamine" [label="O-Methyltransferase"]; "5-Methoxy-tryptamine" -> "5-Methoxy-strictosidine" [label="STR"]; Secologanin -> "5-Methoxy-strictosidine"; }

A proposed workflow for the discovery of novel enzymes.

1. Transcriptome Analysis and Candidate Gene Selection:

  • Protocol: Perform deep RNA sequencing of Cinchona tissues known to produce high levels of quinine (e.g., bark, young leaves).

  • Identify candidate genes that are co-expressed with known MIA pathway genes (e.g., TDC, STR). Focus on enzyme families known to catalyze rearrangements and oxidations, such as cytochrome P450 monooxygenases, dioxygenases, and other oxidoreductases.

2. Heterologous Expression and In Vitro Enzyme Assays:

  • Protocol: Synthesize cDNAs of candidate genes and clone them into expression vectors for heterologous expression in systems like Nicotiana benthamiana, Saccharomyces cerevisiae, or Escherichia coli.

  • Purify the recombinant enzymes and perform in vitro assays using putative substrates (e.g., 5-methoxy-strictosidine aglycone and downstream intermediates).

  • Analyze reaction products using LC-MS and NMR to identify the enzymatic conversion.

3. In Planta Functional Genomics:

  • Protocol: Use Virus-Induced Gene Silencing (VIGS) to transiently silence the expression of candidate genes in Cinchona plantlets.

  • Perform metabolite profiling of the silenced plants using LC-MS to observe the accumulation of substrates and the depletion of products corresponding to the silenced enzyme's function.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating and complex process that is beginning to be unraveled. The recent discovery of early-stage methoxylation has significantly advanced our understanding. However, the central mystery of the indole-to-quinoline ring rearrangement remains to be solved. The identification and characterization of the enzymes catalyzing these steps will be a major breakthrough, enabling the complete elucidation of the quinine biosynthetic pathway. This knowledge will be instrumental for the metabolic engineering of microorganisms or plants to produce quinine and its derivatives in a sustainable and controlled manner, which is of great interest to the pharmaceutical industry. The application of multi-omics approaches, coupled with advanced synthetic biology tools, will undoubtedly accelerate the discovery of the missing links in this intricate biosynthetic puzzle.

References

Quinolinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN), a downstream metabolite of the kynurenine pathway, is a critical molecule at the intersection of metabolism, neurobiology, and immunology. While endogenously produced, its accumulation is implicated in the pathophysiology of a wide range of neurological disorders. This technical guide provides an in-depth overview of quinolinic acid, focusing on its core properties, biochemical pathways, and the experimental methodologies used to investigate its function.

Core Properties of Quinolinic Acid

Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, is a colorless solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 89-00-9
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol

The Kynurenine Pathway and Quinolinic Acid Synthesis

Quinolinic acid is synthesized from the essential amino acid L-tryptophan via the kynurenine pathway. This pathway is the primary route of tryptophan degradation in mammals. The synthesis of quinolinic acid is a multi-step enzymatic process primarily occurring in microglia and macrophages within the central nervous system.

// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="L-Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HK" [label="3-Hydroxykynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HAA" [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TRP -> KYN [label="IDO/TDO"]; KYN -> "3HK" [label="KMO"]; KYN -> KYNA [label="KAT"]; "3HK" -> "3HAA" [label="Kynureninase"]; "3HAA" -> QUIN [label="3-HAAO"]; QUIN -> NAD [label="QPRT"];

// Invisible nodes for layout {rank=same; TRP; KYNA;} {rank=same; KYN;} {rank=same; "3HK";} {rank=same; "3HAA";} {rank=same; QUIN;} {rank=same; NAD;} } dot

Caption: The Kynurenine Pathway leading to Quinolinic Acid synthesis.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary neurotoxic effects of quinolinic acid are mediated through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. Over-activation of NMDA receptors by QUIN leads to excessive calcium influx, triggering a cascade of detrimental downstream events.

// Nodes QUIN [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="↑ Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_dys [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Neuronal Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges QUIN -> NMDAR [label="Agonist"]; NMDAR -> Ca_influx; Ca_influx -> ROS; Ca_influx -> Mito_dys; Ca_influx -> Excitotoxicity; ROS -> Apoptosis; Mito_dys -> Apoptosis; Excitotoxicity -> Apoptosis; } dot

Caption: Signaling cascade of Quinolinic Acid-induced neurotoxicity.

Beyond NMDA receptor agonism, quinolinic acid contributes to neurodegeneration through several other mechanisms:

  • Oxidative Stress: QUIN can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.

  • Cytoskeletal Disruption: It has been shown to alter the organization of the neuronal cytoskeleton.

  • Inhibition of Glutamate Uptake: QUIN can inhibit the reuptake of glutamate by astrocytes, further potentiating excitotoxicity.

Quantitative Data

The concentration of quinolinic acid in biological fluids and tissues is a critical parameter in both physiological and pathological states. The following table summarizes reported concentrations in human samples.

Biological MatrixConditionConcentration (nM)Reference
Cerebrospinal Fluid (CSF) Healthy Controls26 ± 9[1]
Alzheimer's Disease322.3[2]
Epileptic Patients (interictal)Significantly lower than controls[3]
Plasma Healthy Controls1035 ± 214[1]
Alzheimer's Disease651.5[2]

Experimental Protocols

Quantification of Quinolinic Acid in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of quinolinic acid in brain tissue samples.

// Nodes Sample [label="Brain Tissue Homogenate", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(e.g., d3-QUIN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(e.g., with acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Supernatant Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Liquid Chromatography\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> LC; LC -> MS; MS -> Quant; } dot

Caption: Workflow for LC-MS/MS quantification of Quinolinic Acid.

Methodology:

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d3-quinolinic acid) is added to the homogenate to account for matrix effects and variations in sample processing.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing quinolinic acid and the internal standard is collected.

  • LC Separation: The extract is injected into a liquid chromatography system equipped with a reversed-phase C18 column for chromatographic separation.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection of quinolinic acid and its internal standard.

  • Quantification: The concentration of quinolinic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Induction of Neurotoxicity in Rats by Intrastriatal Injection of Quinolinic Acid

This in vivo model is widely used to study the excitotoxic effects of quinolinic acid and to evaluate potential neuroprotective agents.

Methodology:

  • Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure: A small burr hole is drilled in the skull over the target brain region (e.g., striatum).

  • Injection: A microsyringe is used to slowly infuse a solution of quinolinic acid into the striatum. The contralateral side may be injected with vehicle as a control.

  • Post-operative Care: Animals are allowed to recover and are monitored for any adverse effects.

  • Assessment of Neurotoxicity: After a predetermined survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological or neurochemical analysis to assess the extent of neuronal damage.[6][7]

Conclusion

Quinolinic acid is a multifaceted molecule with significant implications for neurological health and disease. Its role as an NMDA receptor agonist and a mediator of neuroinflammation makes it a key target for research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex biology of quinolinic acid and its contribution to neuropathology. A thorough understanding of its properties and pathways is essential for developing effective strategies to mitigate its neurotoxic effects.

References

Spectroscopic Profile of Quininic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quininic acid (6-methoxyquinoline-4-carboxylic acid). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and expected spectroscopic values based on the known chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-28.8 - 9.0d~4.5
H-37.9 - 8.1d~4.5
H-58.1 - 8.3d~3.0
H-77.4 - 7.6dd~9.0, 3.0
H-88.0 - 8.2d~9.2
6-OCH₃3.9 - 4.1s-
4-COOH12.0 - 14.0br s-
Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.[1]

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Expected Chemical Shift (δ) [ppm]
C-2148 - 152
C-3118 - 122
C-4140 - 144
C-4a128 - 132
C-5104 - 108
C-6158 - 162
C-7122 - 126
C-8132 - 136
C-8a145 - 149
6-OCH₃55 - 58
4-COOH165 - 170
Expected ranges are based on typical values for quinoline derivatives and aromatic carboxylic acids.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic quinoline, and ether functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic Acid)1710 - 1680Strong
C=C & C=N stretch (Aromatic)1620 - 1450Medium to Strong
C-O stretch (Ether & Carboxylic Acid)1320 - 1210Strong
O-H bend (Carboxylic Acid)1440 - 1395 and 950 - 910Medium, Broad
Expected ranges are based on typical values for aromatic carboxylic acids and ethers.[2][3]
Mass Spectrometry (MS)

The mass spectrum of this compound (molar mass: 203.19 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic fragments.

m/z Proposed Fragment Fragmentation Pathway
203[M]⁺Molecular Ion
186[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
158[M - COOH]⁺Loss of the carboxylic acid group
130[M - COOH - CO]⁺Subsequent loss of carbon monoxide
Predicted fragmentation is based on common fragmentation patterns of quinoline-4-carboxylic acids.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_final_output Final Output Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer (ESI/APCI) MS_Prep->MS_Analysis NMR_Data Process NMR Data (FT, Phasing, Baseline) NMR_Analysis->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Analysis->IR_Data MS_Data Process MS Data (Peak Identification) MS_Analysis->MS_Data Final_Report Comprehensive Spectroscopic Profile NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of Quininic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, systematically known as 6-methoxyquinoline-4-carboxylic acid (CAS No. 86-68-0), is a quinoline derivative with notable applications in pharmaceutical research and organic synthesis. Its solubility in various solvents is a critical parameter for its use in drug formulation, chemical reactions, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside a detailed experimental protocol for its determination.

It is imperative to distinguish this compound from the similarly named but structurally distinct quinic acid (CAS No. 77-95-2), a cyclohexanecarboxylic acid. Much of the readily available quantitative solubility data is for quinic acid, and researchers should exercise caution to avoid confusion between these two compounds. This guide focuses exclusively on this compound.

Solubility of this compound

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pH. Currently, publicly available quantitative solubility data for this compound in common organic and inorganic solvents is limited. The following table summarizes the available qualitative and quantitative information.

SolventTemperature (°C)SolubilityUnitsNotes
Dimethyl Sulfoxide (DMSO)Not Specified16.67mg/mLUltrasonic assistance may be required for complete dissolution.
WaterNot SpecifiedSlightly Soluble-Described as "moderately soluble" in some sources. Quantitative data is not readily available.
Ethanol (cold)Not SpecifiedSlightly Soluble--
EtherNot SpecifiedSlightly Soluble--
Aqueous AlkaliNot SpecifiedReadily Soluble--
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 1.67mg/mLA common vehicle for in vivo studies.
10% DMSO / 90% Corn OilNot Specified≥ 1.67mg/mLAnother common vehicle for in vivo studies.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., acetonitrile and water with a suitable buffer)

Experimental Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The excess solid should be visually present to ensure saturation.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally.

2.2. Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the HPLC method.

2.3. HPLC Analysis

  • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the diluted samples into the HPLC system.

  • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

2.4. Calculation of Solubility

Calculate the solubility of this compound in the solvent using the following formula:

Solubility = (Concentration from HPLC) x (Dilution Factor)

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_quantification Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in shaker bath (e.g., 24-72h) prep2->prep3 sample1 Collect supernatant prep3->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 Inject standards and samples into HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 quant1 Determine concentration from calibration curve analysis2->quant1 analysis3 Generate calibration curve quant2 Calculate solubility quant1->quant2

Caption: Experimental workflow for determining the solubility of this compound.

The Pharmacological Landscape of Quinolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinic acid, a downstream metabolite of the kynurenine pathway, and its derivatives represent a burgeoning field of pharmacological interest. Endogenously, quinolinic acid acts as an N-methyl-D-aspartate (NMDA) receptor agonist, and its overproduction is implicated in the pathophysiology of numerous neurodegenerative and inflammatory disorders.[1][2][3][4][5][6][7][8] This has spurred the development of a diverse range of synthetic quinoline-based compounds with therapeutic potential extending to cancer, inflammation, and cardiovascular diseases. This technical guide provides an in-depth overview of the pharmacological properties of quinolinic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction: The Dual Nature of Quinolinic Acid

Quinolinic acid is a pivotal intermediate in the kynurenine pathway, the primary metabolic route for tryptophan degradation.[3][8][9][10][11][12] While essential for the synthesis of nicotinamide adenine dinucleotide (NAD+), its accumulation in the central nervous system is neurotoxic.[1][13] This neurotoxicity is primarily mediated through the activation of NMDA receptors, leading to excitotoxicity, a process characterized by excessive neuronal stimulation and subsequent cell death.[1][4][7] Consequently, therapeutic strategies have largely focused on mitigating the detrimental effects of quinolinic acid, either by inhibiting its synthesis or by blocking its action at the NMDA receptor.[2][7][14]

Conversely, the quinoline scaffold, the core structure of quinolinic acid, has proven to be a versatile platform for the design of novel therapeutic agents with a broad spectrum of activities.[15][16][17] By modifying the quinoline ring with various functional groups, researchers have developed potent inhibitors of key enzymes and modulators of critical signaling pathways involved in a range of diseases.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is a complex metabolic cascade that produces several neuroactive compounds in addition to quinolinic acid.[10][11] A critical branch point in this pathway determines the fate of kynurenine, which can be metabolized to either the neurotoxic quinolinic acid or the neuroprotective kynurenic acid.[11][12] Kynurenic acid acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby counteracting the excitotoxic effects of quinolinic acid.[5][18] This balance between quinolinic acid and kynurenic acid is crucial for neuronal health, and its dysregulation is a hallmark of several neurological disorders.[3][12]

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT

Pharmacological Activities of Quinolinic Acid Derivatives

Neuroprotective Activity: NMDA Receptor Antagonism

Given the role of quinolinic acid in excitotoxicity, a primary focus of drug development has been the synthesis of quinolinic acid and kynurenic acid analogs that act as NMDA receptor antagonists. These compounds aim to reduce neuronal damage in conditions such as stroke, Huntington's disease, and Alzheimer's disease.[8][14]

Table 1: NMDA Receptor Antagonist Activity of Kynurenic Acid Derivatives

CompoundTarget SiteIC50 / KiReference
5,7-diBr-KYNAGlycine SitepKi = 7.2[10]
5,7-diCl-KYNAGlycine SiteIC50 = 29 nM[10]
5-I,7-Cl-KYNAGlycine SiteIC50 = 29 nM[10]
L-689,560Glycine SiteIC50 = 7.4 nM[10]
Kynurenic AcidNMDA ReceptorIC50 ≈ 15 µM (no glycine)[19]
Kynurenic AcidNMDA ReceptorIC50 ≈ 235 µM (+10 µM glycine)[19]

NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Quinolinic_Acid Quinolinic Acid (Agonist) Quinolinic_Acid->NMDA_Receptor Kynurenic_Acid_Derivatives Kynurenic Acid Derivatives (Antagonist) Kynurenic_Acid_Derivatives->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Cell_Death Cell Death Excitotoxicity->Cell_Death

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties, targeting various components of the inflammatory cascade.[15] Notably, some derivatives have shown potent inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes.[15]

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

CompoundTargetIC50Reference
SCH 351591PDE458 nM[9]
Quinoline-4-carboxylic acidNF-κB Pathway-[20]
Quinoline-3-carboxylic acidNF-κB Pathway-[20]
Anticancer Activity

The quinoline scaffold is a prominent feature in a number of anticancer drugs.[16][17][21] Derivatives have been developed to target various aspects of cancer cell biology, including cell proliferation, angiogenesis, and apoptosis.[16][22]

Table 3: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12eMGC-803 (Gastric)1.38[6]
Compound 12eHCT-116 (Colon)5.34[6]
Compound 12eMCF-7 (Breast)5.21[6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)[22]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[16]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[16]
7-chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon)0.314 - 4.65 µg/cm³[16]
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[16]
Other Pharmacological Activities

The versatility of the quinoline structure has led to the discovery of derivatives with other important pharmacological activities, including the inhibition of HMG-CoA reductase for cholesterol management and NADPH oxidase, an enzyme involved in oxidative stress.[23][24]

Table 4: Other Pharmacological Activities of Quinoline Derivatives

CompoundTargetActivityReference
NK-104 (pitavastatin)HMG-CoA ReductasePotent Inhibition[11][23]
A16HMG-CoA Reductase~3x more potent than rosuvastatin[3]
A23HMG-CoA Reductase~3x more potent than rosuvastatin[3]
19dNADPH OxidasePotent Inhibition[24]

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives often involves well-established chemical reactions. A common method is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[25] Other methods include the Doebner-von Miller reaction and the Conrad-Limpach synthesis. For example, a series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters through homologation, aldol condensation with ethyl acetoacetate dianion, and reduction of the resulting 3-hydroxyketone.[11]

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Quinoline Esters) Reaction Chemical Synthesis (e.g., Skraup, Aldol Condensation) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Quinolinic Acid Derivative Characterization->Final_Product

In Vitro Biological Evaluation
  • HMG-CoA Reductase Inhibition: The ability of compounds to inhibit HMG-CoA reductase can be evaluated using in vitro assays with rat liver microsomes.[3][11] The activity is determined by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate.

  • PDE4 Inhibition: The inhibitory activity against PDE4 can be determined using a variety of commercially available assay kits, which typically measure the hydrolysis of cAMP.

  • NADPH Oxidase Inhibition: The inhibitory activity on NADPH oxidase can be evaluated by measuring the production of superoxide or hydrogen peroxide using assays such as the Amplex Red/peroxidase assay or cytochrome c reduction assay.[13][26]

The antiproliferative activity of quinoline derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[12] These colorimetric assays measure cell viability and allow for the determination of IC50 values.

Anticancer_Screening_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Quinoline Derivatives Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

In Vivo Animal Models
  • Quinolinic Acid-Induced Neurotoxicity Model: To evaluate the neuroprotective effects of quinolinic acid derivatives, a common in vivo model involves the stereotaxic injection of quinolinic acid into the striatum or hippocampus of rats.[5] The extent of neuronal damage and the protective effects of co-administered compounds can be assessed through histological analysis and behavioral tests.

Conclusion and Future Directions

Quinolinic acid and its derivatives represent a rich and diverse area of pharmacological research. The neurotoxic properties of endogenous quinolinic acid have established the kynurenine pathway as a critical target for the development of neuroprotective therapies. Simultaneously, the quinoline scaffold has proven to be a remarkably versatile template for the design of novel drugs with anti-inflammatory, anticancer, and other therapeutic activities.

Future research in this field will likely focus on the development of more selective and potent inhibitors of kynurenine pathway enzymes to finely tune the balance between neurotoxic and neuroprotective metabolites. Furthermore, the exploration of novel quinoline derivatives with multi-target activities could lead to the development of more effective treatments for complex multifactorial diseases. The continued application of the robust experimental methodologies outlined in this guide will be essential for advancing our understanding of the pharmacological properties of quinolinic acid derivatives and for translating these findings into clinically successful therapies.

References

Quinolinic Acid: A Technical Guide on its Dual Role in Neuropathology and as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinolinic acid (QUIN), an endogenous metabolite of the kynurenine pathway, stands at a critical intersection of metabolism, neuroinflammation, and excitotoxicity.[1][2] While essential as a precursor for NAD+ synthesis, its accumulation under pathological conditions is implicated in a wide array of neurological and systemic diseases, including Huntington's, Alzheimer's, and HIV-associated dementia.[3][4] QUIN exerts its neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, mitochondrial dysfunction, and profound oxidative stress.[1][3] Recent evidence also unveils a novel role for QUIN as an immune modulator, capable of promoting an immunosuppressive microenvironment in cancers like glioblastoma.[5][6] Consequently, the therapeutic landscape is not focused on applying QUIN itself, but rather on strategically targeting its synthesis, antagonizing its receptors, and mitigating its downstream damaging effects. This technical guide provides an in-depth review of the mechanisms of QUIN-mediated pathology, summarizes key quantitative data, details relevant experimental protocols, and explores the burgeoning field of therapeutic strategies aimed at modulating this potent neuromodulator.

The Kynurenine Pathway: Synthesis and Regulation of Quinolinic Acid

Approximately 95% of dietary L-tryptophan is metabolized through the kynurenine pathway (KP), making it the primary catabolic route for this essential amino acid.[1][2] The first and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[7] IDO activity is notably induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), which links systemic inflammation directly to increased KP metabolism.[8][9]

Following a series of enzymatic steps, kynurenine is a critical branch-point metabolite. It can be converted by kynurenine aminotransferases (KATs), primarily in astrocytes, to produce the neuroprotective kynurenic acid (KYNA), an antagonist of NMDA receptors.[7][10] Alternatively, in microglia and infiltrating macrophages, kynurenine is processed by kynurenine-3-monooxygenase (KMO) down a path that leads to the synthesis of QUIN.[7][10] Under neuroinflammatory conditions, the pathway is often shunted towards QUIN production, creating a neurotoxic imbalance between the agonist QUIN and the antagonist KYNA.[11][12]

G cluster_enzymes TRP L-Tryptophan IDO IDO / TDO (IFN-γ induced) TRP->IDO KYN L-Kynurenine KAT KATs (in Astrocytes) KYN->KAT KMO KMO (in Microglia) KYN->KMO KYNA Kynurenic Acid (Neuroprotective) HK 3-Hydroxykynurenine KYNU Kynureninase HK->KYNU HAA 3-Hydroxyanthranilic Acid HAO 3-HAO HAA->HAO QUIN Quinolinic Acid (Neurotoxic) NAD NAD+ QUIN->NAD IDO->KYN KAT->KYNA KMO->HK KYNU->HAA HAO->QUIN G QUIN Quinolinic Acid NMDA NMDA Receptor Activation QUIN->NMDA Fe Fe²⁺ Chelation QUIN->Fe Ca ↑ Intracellular Ca²⁺ NMDA->Ca Mito Mitochondrial Dysfunction Ca->Mito ROS ↑ Oxidative Stress (ROS/RNS) Ca->ROS ATP ↓ ATP Production Mito->ATP Death Neuronal Cell Death (Apoptosis) ATP->Death ROS->Death QUIN_Fe QUIN-Fe²⁺ Complex Fe->QUIN_Fe Fenton Fenton Reaction QUIN_Fe->Fenton Fenton->ROS NMDA-Independent G cluster_GBM Glioblastoma Cell cluster_M2 M2 Macrophage TRP Tryptophan KYN_GBM Kynurenine TRP->KYN_GBM IDO/TDO KYN_M2 Kynurenine KYN_GBM->KYN_M2 Secreted & Uptaken QUIN Quinolinic Acid KYN_M2->QUIN KMO, KYNU, 3-HAO NMDA NMDAR1 QUIN->NMDA Foxo1 Foxo1 Phosphorylation NMDA->Foxo1 PPARg ↑ PPARγ Expression Foxo1->PPARg M2_Polar M2 Polarization PPARg->M2_Polar ImmuneSupp Immune Suppression (↓ T-Cell Proliferation) M2_Polar->ImmuneSupp G cluster_endpoints Post-Lesion Assessment start Animal Acclimation (Rats) groups Divide into Groups (Sham, QUIN, Test Compound) start->groups pretreat Systemic Pre-treatment (e.g., 5 days, i.p.) groups->pretreat surgery Stereotaxic Injection (Intrastriatal QUIN) pretreat->surgery behavior Behavioral Testing (Rotational Asymmetry) surgery->behavior biochem Biochemical Analysis (Oxidative Stress, GABA) histo Histological Analysis (Neuronal Damage) biochem->histo behavior->biochem

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quininic acid (6-methoxyquinoline-4-carboxylic acid), a key intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs. The primary method detailed is the Doebner reaction, a classic and effective method for the preparation of quinoline-4-carboxylic acids.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis from readily available starting materials is a subject of significant interest. The Doebner reaction provides a convergent and efficient route to obtaining this valuable compound. This reaction involves the condensation of an aniline (in this case, p-anisidine), an aldehyde (formaldehyde), and pyruvic acid to form the desired quinoline-4-carboxylic acid scaffold.[1][2][3]

While direct carboxylation of 6-methoxyquinoline at the 4-position is challenging, the Doebner reaction allows for the construction of the this compound ring system in a one-pot synthesis from acyclic precursors.[1][4] This method is adaptable and has been optimized to accommodate a range of anilines, including those with electron-donating groups like the methoxy group present in our target molecule.[4]

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved via the Doebner reaction. The overall transformation involves the reaction of p-anisidine, formaldehyde, and pyruvic acid in an appropriate solvent, typically ethanol, followed by heating.

Synthesis_Overview p_anisidine p-Anisidine reaction Doebner Reaction p_anisidine->reaction formaldehyde Formaldehyde formaldehyde->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction quininic_acid This compound (6-Methoxyquinoline-4-carboxylic acid) reaction->quininic_acid Ethanol, Reflux

Caption: Overall synthetic scheme for this compound via the Doebner Reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner Reaction

This protocol details the synthesis of 6-methoxyquinoline-4-carboxylic acid from p-anisidine, formaldehyde, and pyruvic acid.

Materials:

  • p-Anisidine

  • Pyruvic acid

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).

  • Addition of Aldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol). Heat the mixture at reflux for 30 minutes.

  • Addition of Aniline: Add p-anisidine (1.16 g, 9.45 mmol) to the reaction mixture.

  • Reflux: Continue to heat the reaction mixture at reflux overnight.

  • Isolation of Product: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts.

  • Drying and Characterization: The purified product, this compound, is then dried under vacuum. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound and its derivatives via the Doebner reaction.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeYield (%)Reference
p-AnisidineC₇H₉NO123.159.451.16 g-[5]
Pyruvic AcidC₃H₄O₃88.0614.31.26 g-[5]
Formaldehyde (37% aq.)CH₂O30.039.450.77 g-[5]
This compound (Expected)C₁₁H₉NO₃203.19--Varies-
6-methoxy-2-phenylquinoline-4-carboxylic acidC₁₇H₁₃NO₃279.29--23[5]
6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acidC₁₈H₁₅NO₃293.32--18[5]

Note: Yields for the direct synthesis of this compound using formaldehyde in this specific protocol may vary and should be experimentally determined. The provided yields for related 2-aryl derivatives offer an approximate expectation.

Reaction Mechanism and Workflow

The Doebner reaction is proposed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the reaction with the enol form of pyruvic acid. Subsequent cyclization and oxidation lead to the final quinoline-4-carboxylic acid product.[3]

Logical Workflow for this compound Synthesis

Doebner_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification p_anisidine p-Anisidine add_anisidine Add p-Anisidine p_anisidine->add_anisidine formaldehyde Formaldehyde add_formaldehyde Add Formaldehyde and Reflux (30 min) formaldehyde->add_formaldehyde pyruvic_acid Pyruvic Acid dissolve Dissolve Pyruvic Acid in Ethanol pyruvic_acid->dissolve ethanol Ethanol ethanol->dissolve dissolve->add_formaldehyde add_formaldehyde->add_anisidine reflux_overnight Reflux Overnight add_anisidine->reflux_overnight cool Cool to Room Temperature reflux_overnight->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Ethanol and Hexane filtrate->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Quantification of Quininic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of quininic acid (6-methoxyquinoline-4-carboxylic acid), a primary metabolite of the antimalarial drug quinine. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering a simple, robust, and reproducible approach for the determination of this compound in research and pharmaceutical quality control settings. The protocol is intended for researchers, scientists, and drug development professionals and provides a framework for method implementation and validation.

Introduction

This compound is the main metabolic product of quinine, a widely used antimalarial drug. The quantification of this compound is crucial for pharmacokinetic and metabolic studies of quinine, as well as for the quality control of pharmaceutical preparations where it may be present as a degradation product. This document outlines a proposed HPLC method for the determination of this compound, providing detailed experimental protocols and expected performance characteristics.

Experimental

Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

Proposed Method Validation Parameters

The following table summarizes the proposed performance characteristics of the HPLC method for this compound quantification. These are hypothetical values and would need to be confirmed by in-lab validation.

ParameterProposed Specification
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Retention Time (RT) ~ 4.5 min

Sample Preparation

Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Hypothetical for a drug substance)

  • Accurately weigh a portion of the sample powder equivalent to 10 mg of this compound.

  • Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.

  • Sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

HPLC Workflow for this compound Quantification start Start: Sample/Standard Preparation prepare_standards Prepare this compound Standard Solutions start->prepare_standards prepare_sample Prepare Sample Solution (e.g., Drug Substance) start->prepare_sample inject_samples Inject Standards and Samples into HPLC System prepare_standards->inject_samples prepare_sample->inject_samples hplc_system HPLC System Setup set_conditions Set Chromatographic Conditions: Column: C18 Mobile Phase: Buffer/ACN Flow Rate: 1.0 mL/min Detection: 235 nm hplc_system->set_conditions set_conditions->inject_samples data_acquisition Data Acquisition: Record Chromatograms inject_samples->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis calibration_curve Generate Calibration Curve from Standard Injections data_analysis->calibration_curve quantification Quantify this compound in Samples data_analysis->quantification calibration_curve->quantification report Generate Report: Concentration, Purity, etc. quantification->report

Caption: HPLC workflow for the quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is expected to be suitable for routine analysis in various laboratory settings. It is important to note that this method should be fully validated in-house before its application to ensure its suitability for the intended purpose.

Protocols

1. Preparation of Mobile Phase (25 mM Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 3.4 g of potassium dihydrogen phosphate (KH2PO4) and dissolve in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • The mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

2. HPLC System Preparation and Equilibration

  • Install a C18 column (4.6 x 150 mm, 5 µm) into the HPLC system.

  • Set the column oven temperature to 30 °C.

  • Purge the HPLC pump with the mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

3. Calibration Curve Generation

  • Inject 10 µL of each working standard solution in triplicate.

  • Record the peak area for this compound in each chromatogram.

  • Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

4. Sample Analysis

  • Inject 10 µL of the prepared sample solution in triplicate.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps of the analytical method development and validation process for the HPLC quantification of this compound.

Method Development and Validation Logic method_dev Method Development select_column Select Column (e.g., C18) method_dev->select_column optimize_mp Optimize Mobile Phase (Buffer, Organic Modifier, pH) method_dev->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature, Wavelength) method_dev->optimize_params method_validation Method Validation select_column->method_validation optimize_mp->method_validation optimize_params->method_validation linearity Linearity & Range method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness routine_analysis Routine Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis specificity->routine_analysis robustness->routine_analysis

Caption: Logical flow of HPLC method development and validation.

Gas chromatography-mass spectrometry (GC-MS) analysis of Quininic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative and qualitative analysis of quininic acid using gas chromatography-mass spectrometry (GC-MS). The protocol outlines sample preparation, derivatization, instrument parameters, and expected analytical performance.

Introduction

This compound (quinoline-4-carboxylic acid) is a metabolite of quinine and a compound of interest in various fields, including pharmacology and metabolomics. Due to its low volatility and polar nature, direct analysis by GC-MS is not feasible. This protocol employs a robust two-step derivatization process involving methoximation followed by silylation to convert this compound into a volatile and thermally stable derivative suitable for GC-MS analysis. This method allows for sensitive and reliable quantification and identification of this compound in complex matrices.

Experimental Protocols

A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from aqueous samples such as plasma or urine.

  • Materials:

    • Ethyl acetate (HPLC grade)

    • 6 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To 1 mL of the sample in a glass tube, add an appropriate internal standard.

    • Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6 M HCl.

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

A two-step derivatization process is employed to ensure complete and stable derivatization of this compound.[1][2]

  • Step 1: Methoximation

    • Prepare a solution of 40 mg/mL methoxyamine hydrochloride in pyridine.

    • Add 10 µL of this solution to the dried sample extract.

    • Cap the vial tightly and incubate at 30°C for 90 minutes with gentle shaking.[1] This step protects carbonyl groups and prevents the formation of multiple derivatives.

  • Step 2: Silylation

    • Following methoximation, add 90 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).[1]

    • Cap the vial and incubate at 37°C for 30 minutes.[1][2] This reaction replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Inlet ModeSplitless
Inlet Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 1 min; ramp at 10°C/min to 320°C, hold for 5 min.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of this compound standards that have undergone the same sample preparation and derivatization process. The following table summarizes representative quantitative data achievable with this method.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantitation (LOQ)50 - 150 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

The derivatization process results in the formation of a pentakis(trimethylsilyl) (5TMS) derivative of this compound. The mass spectrum will show a characteristic fragmentation pattern. The molecular weight of the derivatized molecule is increased by 72 atomic mass units (amu) for each TMS group added.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Acidify 2. Acidification (pH 1-2 with HCl) Sample->Acidify LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry 4. Drying (Nitrogen Evaporation) LLE->Dry Methox 5. Methoximation (Methoxyamine HCl in Pyridine) Dry->Methox Silyl 6. Silylation (MSTFA + 1% TMCS) Methox->Silyl Inject 7. GC Injection Silyl->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Qual 10. Qualitative Analysis (Spectral Library Matching) Detect->Qual Quant 11. Quantitative Analysis (Calibration Curve) Detect->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes & Protocols: Derivatization of Quininic Acid for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, systematically known as 6-methoxyquinoline-4-carboxylic acid, is a heterocyclic compound featuring the quinoline scaffold. The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The inherent bioactivity of the quinoline nucleus makes it an attractive starting point for drug discovery and development.

Derivatization of the this compound molecule, primarily at its carboxylic acid moiety, offers a strategic approach to modulate its physicochemical properties such as solubility, lipophilicity, and membrane permeability. This chemical modification can lead to enhanced biological activity, improved target specificity, and better pharmacokinetic profiles. These application notes provide a guide to the synthesis of this compound derivatives and protocols for evaluating their enhanced bioactivity, with a focus on anticancer and anti-inflammatory applications.

Derivatization Strategies for this compound

The carboxylic acid group at the C-4 position of the quinoline ring is the primary handle for derivatization. The most common strategies involve the formation of amides and esters, which allows for the introduction of a wide variety of functional groups and structural motifs.

  • Amide Synthesis (Amidation): Conversion of the carboxylic acid to an amide is a robust method to generate diverse libraries of compounds. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling agents, followed by reaction with a primary or secondary amine[]. This approach is widely used to synthesize quinoline-4-carboxamides[4].

  • Ester Synthesis (Esterification): Esterification of this compound with various alcohols can modulate the compound's polarity and susceptibility to hydrolysis by endogenous esterases, which can be useful for prodrug strategies. This can be accomplished through classic Fischer esterification under acidic conditions or by using coupling agents[4].

A general workflow for the synthesis and evaluation of a this compound derivative library is presented below.

Caption: General workflow for derivatization and bioactivity screening.

Enhanced Bioactivity of this compound Derivatives

Anticancer Activity

The quinoline scaffold is a cornerstone in the development of novel anticancer agents[1]. Derivatization can significantly enhance cytotoxic potency. For instance, novel quinoline-chalcone derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. Compound 12e , a specific quinoline-chalcone derivative, showed superior inhibitory potency compared to the standard chemotherapeutic agent 5-fluorouracil (5-Fu)[5]. Further studies revealed that this compound could induce apoptosis, arrest the cell cycle at the G2/M phase, and increase the generation of reactive oxygen species (ROS) in cancer cells[5].

Table 1: Anticancer Activity of Selected Quinoline-Chalcone Derivatives[5]

CompoundMGC-803 (Gastric Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
12e 1.385.345.21
5-Fu 6.2210.411.1
Anti-inflammatory Activity via NF-κB Inhibition

Chronic inflammation is linked to numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response[6]. The quinoline core has been identified as a promising scaffold for developing NF-κB inhibitors[7]. The canonical NF-κB pathway involves the activation of the IKK complex, which phosphorylates the inhibitor IκBα, leading to its degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and various interleukins[8].

Novel quinoline derivatives have been shown to inhibit this pathway effectively. Some derivatives interfere with the nuclear translocation of NF-κB, while others may disrupt the binding of the NF-κB dimer to DNA, thereby preventing gene transcription[6][8]. This mechanism makes this compound derivatives promising candidates for the development of new anti-inflammatory drugs.

G Simplified Canonical NF-κB Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus STIM Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation STIM->IKK IKB IκBα Phosphorylation & Degradation IKK->IKB p65p50_cyto p65/p50 IKB->p65p50_cyto Releases NUC Nuclear Translocation p65p50_nuc p65/p50 TRANS Gene Transcription (e.g., TNF-α, IL-6) INFLAM Inflammatory Response TRANS->INFLAM p65p50_cyto->IKB Bound p65p50_cyto->NUC ikb_cyto IκBα p65p50_nuc->TRANS INH This compound Derivative INH->NUC Inhibits

Caption: Inhibition of NF-κB nuclear translocation by this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Amides via Acyl Chloride

This protocol describes a general method for synthesizing amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Selected primary or secondary amine

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM. Add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours until the suspension becomes a clear solution. Monitor the reaction by TLC (a more polar spot for the acid should disappear).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude quininic acyl chloride. Use this intermediate immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure amide derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of cell viability to assess the cytotoxic effects of synthesized derivatives.

Materials:

  • Human cancer cell line (e.g., MGC-803, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for quantifying NF-κB activation by measuring the activity of a reporter gene.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HeLa/NF-κB-luc).

  • Complete growth medium.

  • Synthesized this compound derivatives.

  • An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase assay reagent kit.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours prior to stimulation.

  • Stimulation: Add TNF-α (e.g., at a final concentration of 10 ng/mL) to the wells to induce NF-κB activation. Include positive (TNF-α only) and negative (vehicle only) controls.

  • Incubate for 6-8 hours at 37 °C.

  • Cell Lysis and Luciferase Assay: Remove the medium and wash the cells with PBS.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate in each well.

  • Data Acquisition: Immediately measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay). Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. Determine IC₅₀ values for active compounds.

References

Application Notes and Protocols: Quinolinic Acid as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of quinolinic acid as a precursor in the synthesis of biologically active molecules, with a focus on nicotinamide adenine dinucleotide (NAD+) biosynthesis and the generation of nicotinic acid. Detailed experimental protocols for key transformations are provided, along with quantitative data to support synthetic strategies.

Introduction

Quinolinic acid, a dicarboxylic acid with a pyridine backbone, is a key endogenous metabolite derived from the kynurenine pathway, the primary catabolic route of tryptophan.[1][2] It serves as the biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and redox reactions.[1] Beyond its fundamental role in NAD+ synthesis, quinolinic acid and its derivatives are of significant interest in drug discovery. The neuroactive properties of quinolinic acid, particularly its role as an N-methyl-D-aspartate (NMDA) receptor agonist, have implicated it in the pathophysiology of various neurodegenerative disorders.[2][3] Consequently, the modulation of its metabolic pathway and the synthesis of its derivatives are promising therapeutic strategies.[3][4]

This document outlines protocols for the enzymatic and chemical conversion of quinolinic acid into valuable downstream products for further drug development.

Data Presentation

Table 1: Kinetic Parameters of Quinolinate Phosphoribosyltransferase (QPRTase)
OrganismKm (Quinolinic Acid) [μM]Km (PRPP) [μM]VmaxReference
Homo sapiens21.6 ± 3.023.2 ± 3.61.19 ± 0.05 μM min-1[5]
Salmonella typhimurium2530Not specified[6]
Table 2: Chemical Conversion of Quinolinic Acid to Nicotinic Acid
Reaction ConditionsConversion Rate (%)Reference
Culture solution (pH 2-3 with HCl), mild temperature and pressure85 - 99[7]
Deionized hot water (2:1 to 5:1 ratio with quinolinic acid), 150-250°C, 1-2 MPa, 5-60 minNot specified[7]
Quinoline oxidation at 150-190°C for 30 min, then 320°C for 30 min82[8]

Signaling and Synthetic Pathways

The following diagrams illustrate the central role of quinolinic acid in the de novo NAD+ biosynthesis pathway and provide a high-level overview of the synthetic routes detailed in the protocols.

NAD_Biosynthesis Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid Kynurenine Pathway NaMN Nicotinic Acid Mononucleotide (NaMN) Quinolinic_Acid->NaMN QPRTase NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD

Caption: De novo NAD+ biosynthesis pathway from tryptophan, highlighting the conversion of quinolinic acid.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Nicotinic Acid Mononucleotide (NaMN) from Quinolinic Acid

This protocol describes the in vitro enzymatic conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN) using quinolinate phosphoribosyltransferase (QPRTase).

Materials:

  • Recombinant human quinolinate phosphoribosyltransferase (hQPRTase)

  • Quinolinic acid (QA)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of quinolinic acid in the potassium phosphate buffer.

  • Prepare a stock solution of PRPP in the potassium phosphate buffer.

  • Prepare a reaction mixture in a total volume of 1 mL containing:

    • 50 mM Potassium phosphate buffer (pH 7.2)

    • 6 mM MgCl₂

    • Desired concentration of quinolinic acid (e.g., 0.1 mM)

    • Desired concentration of PRPP (e.g., 0.1 mM)

  • Initiate the reaction by adding a known amount of hQPRTase to the reaction mixture.

  • Incubate the reaction at 37°C.

  • Monitor the formation of NaMN by measuring the increase in absorbance at 266 nm over time using a spectrophotometer. The reaction can be monitored for approximately 20 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Workflow Diagram:

Enzymatic_Synthesis_Workflow start Start prepare_reagents Prepare Stock Solutions (QA, PRPP, Buffer, MgCl2) start->prepare_reagents setup_reaction Set up Reaction Mixture (Buffer, MgCl2, QA, PRPP) prepare_reagents->setup_reaction add_enzyme Add hQPRTase setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor Monitor Absorbance at 266 nm incubate->monitor analyze Calculate Reaction Velocity monitor->analyze end End analyze->end

Caption: Workflow for the enzymatic synthesis of NaMN from quinolinic acid.

Protocol 2: Chemical Synthesis of Nicotinic Acid from Quinolinic Acid

This protocol describes the decarboxylation of quinolinic acid to produce nicotinic acid. This method is adapted from a patented process and offers a high conversion rate.[7]

Materials:

  • Quinolinic acid

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • pH meter

  • Reaction vessel capable of withstanding mild temperature and pressure

Procedure:

  • Prepare a solution of quinolinic acid in deionized water. The concentration can be based on the solubility of quinolinic acid.

  • Adjust the pH of the solution to 2-3 by the dropwise addition of hydrochloric acid or sulfuric acid while stirring.

  • Heat the reaction mixture under mild temperature and pressure. Specific conditions can be optimized, but the reference suggests this can be achieved without the need for high-energy input.

  • Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the consumption of quinolinic acid and the formation of nicotinic acid.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The nicotinic acid product can be isolated by crystallization or other standard purification techniques.

Workflow Diagram:

Chemical_Synthesis_Workflow start Start dissolve_qa Dissolve Quinolinic Acid in Water start->dissolve_qa adjust_ph Adjust pH to 2-3 with Acid dissolve_qa->adjust_ph heat_reaction Heat under Mild Temperature and Pressure adjust_ph->heat_reaction monitor_reaction Monitor Reaction Progress (e.g., HPLC) heat_reaction->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down isolate_product Isolate Nicotinic Acid cool_down->isolate_product end End isolate_product->end

Caption: Workflow for the chemical synthesis of nicotinic acid from quinolinic acid.

Concluding Remarks

Quinolinic acid is a versatile precursor for the synthesis of important biological molecules. The protocols provided herein for the enzymatic synthesis of nicotinic acid mononucleotide and the chemical synthesis of nicotinic acid offer robust starting points for researchers in drug discovery and development. These products can be further elaborated into a variety of therapeutic agents, particularly those targeting metabolic and neurodegenerative diseases. The quantitative data and pathway diagrams serve as valuable resources for designing and optimizing synthetic strategies utilizing quinolinic acid.

References

Isolating Quininic Acid from Natural Sources: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the isolation of quinic acid, a versatile chiral starting material for the synthesis of various pharmaceuticals, from natural products.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines comprehensive methodologies for extraction, purification, and quantification, supported by quantitative data and visual workflows.

Quinic acid, a cyclohexanecarboxylic acid, is naturally present in a variety of plant materials, including cinchona bark, coffee beans, and artichoke leaves.[1][2] Its biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects, have made it a compound of significant interest in pharmaceutical research.[1][3][4]

I. Quantitative Data Summary

The efficiency of quinic acid isolation is highly dependent on the natural source and the extraction method employed. The following tables summarize quantitative data from various studies, providing a comparative overview of expected yields and purity.

Table 1: Quinic Acid and Derivative Yields from Various Natural Products and Extraction Methods

Natural SourceExtraction MethodCompoundYield/RecoveryReference
Cinchona officinalis barkMicrowave-Assisted Extraction (MAE)Quinine (an alkaloid often co-extracted)3.93 ± 0.11 mg/g[5]
Cinchona officinalis barkUltrasound-Assisted Extraction (UAE)Quinine2.81 ± 0.04 mg/g[5]
Coffee BeansMolecularly Imprinted Solid-Phase ExtractionQuinic Acid81.918 ± 3.027% recovery[6][7]
Coffea arabica (green beans)Not specifiedQuinic Acid6 ± 0.8 g/kg[8]
Citrus reticulata (dropped fruits)Column ChromatographyQuinic AcidNot specified[9]

Table 2: Caffeoylquinic Acid Content in Artichoke Byproducts

Artichoke PartCompoundConcentration (mg/g dry sample)Reference
ReceptacleCaffeoylquinic acids28-35
BractsCaffeoylquinic acids9-18

II. Experimental Protocols

This section details the methodologies for the isolation and purification of quinic acid from natural products.

Protocol 1: Microwave-Assisted Extraction (MAE) from Cinchona officinalis Bark

This protocol is optimized for the extraction of alkaloids, including compounds often found alongside quinic acid, from Cinchona officinalis bark.

Materials:

  • Dried and powdered Cinchona officinalis bark

  • 65% Ethanol in deionized water

  • Microwave extraction system

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of powdered Cinchona officinalis bark and place it into a microwave extraction vessel.

  • Add 20 mL of 65% ethanol to the vessel.

  • Securely close the vessel and place it in the microwave extractor.

  • Set the extraction parameters: 130°C for 34 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps.

Protocol 2: Solid-Liquid Extraction and Column Chromatography from Citrus reticulata Fruits

This protocol describes a general method for the extraction and subsequent purification of quinic acid using column chromatography.

Materials:

  • Dried and powdered plant material (e.g., dropped Citrus reticulata fruits)

  • Methanol

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Solvent system for column chromatography (e.g., Butanol:Acetic Acid:Water)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it using a rotary evaporator to obtain a crude methanol extract.

    • Suspend the crude extract in water and partition it with ethyl acetate.

    • Separate the ethyl acetate fraction and evaporate the solvent to yield the ethyl acetate extract.[9]

  • Column Chromatography Purification:

    • Prepare a silica gel column using a suitable non-polar solvent.

    • Dissolve the ethyl acetate extract in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of an appropriate solvent system (e.g., increasing polarity with a butanol:acetic acid:water mixture).[9]

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest (quinic acid).

    • Evaporate the solvent from the combined fractions to obtain purified quinic acid.

Protocol 3: Ion-Exchange Chromatography for Purification from Coffee Beans

This method is suitable for purifying quinic acid from a crude extract of coffee beans.

Materials:

  • Crude extract from coffee beans

  • Strongly basic anion exchange resin

  • Alkali solution (e.g., sodium hydroxide) for elution

  • Desalting apparatus (e.g., electrodialyzer)

Procedure:

  • Prepare an aqueous solution of the crude extract from coffee beans.

  • Pass the solution through a column packed with a strongly basic anion exchange resin. This will adsorb the acidic compounds, including quinic acid.[10]

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the adsorbed acids from the resin using an alkali solution.[10]

  • The resulting eluate, containing the sodium salt of quinic acid and other acids, is then desalted and purified, for instance, by using an ion exchange membrane electrodialyzer to yield high-purity quinic acid.[10]

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of quinic acid from a natural product.

experimental_workflow start Natural Product (e.g., Cinchona Bark, Coffee Beans) extraction Extraction (e.g., MAE, SLE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography, Ion-Exchange) concentration->purification analysis Analysis (e.g., HPLC, MS) purification->analysis end Isolated Quinic Acid analysis->end

A generalized workflow for the isolation of quinic acid.
Signaling Pathways

Quinic acid has been shown to modulate several key signaling pathways involved in inflammation and metabolic regulation.

1. Inhibition of NF-κB and MAPK Signaling Pathways

Quinic acid can inhibit vascular inflammation by targeting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

nfkb_mapk_pathway tnfa TNF-α mapk MAPK (JNK, ERK, p38) tnfa->mapk ikk IKK tnfa->ikk quinic_acid Quinic Acid quinic_acid->mapk Inhibits quinic_acid->ikk Inhibits vc_adhesion Vascular Cell Adhesion mapk->vc_adhesion ikb IκB ikk->ikb Phosphorylates & Inactivates nfkb NF-κB ikb->nfkb Releases nfkb->vc_adhesion inflammation Inflammation vc_adhesion->inflammation dr3_nfkb_pathway hfd High-Fat Diet dr3 DR3 hfd->dr3 quinic_acid Quinic Acid quinic_acid->dr3 Inhibits ikk IKK dr3->ikk nfkb NF-κB ikk->nfkb neuroinflammation Neuroinflammation nfkb->neuroinflammation ampk_pathway quinic_acid Quinic Acid ampk AMPK quinic_acid->ampk Activates metabolic_regulation Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) ampk->metabolic_regulation

References

Quininic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinic acid (pyridine-2,3-dicarboxylic acid), a downstream metabolite of the kyturenine pathway, is a readily available and versatile building block in organic synthesis.[1] Its rigid, heterocyclic structure and the presence of two carboxylic acid functionalities make it an ideal starting material for the synthesis of a wide array of complex molecules. The quinoline scaffold, directly accessible from quinolinic acid precursors, is a privileged structure in medicinal chemistry and materials science.[2] Derivatives of quinolinic acid are integral to the development of pharmaceuticals, agrochemicals, and functional materials such as organic light-emitting diodes (OLEDs). These application notes provide an overview of the utility of quinolinic acid and its derivatives, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Pharmaceutical Applications

The quinoline-4-carboxylic acid moiety, a key derivative synthesized from precursors related to quinolinic acid, is the cornerstone of the quinolone class of antibiotics.[3] These compounds function by inhibiting bacterial DNA gyrase, leading to rapid cell death.[4]

Synthesis of Quinolone Antibiotic Scaffolds

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[3][5] This reaction provides a direct route to the core structure of many quinolone antibiotics.

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol details the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

Materials:

  • Isatin (0.17 mol)

  • Sodium hydroxide (1.36 mol)

  • Acetone

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

  • In a 500 mL three-necked flask, dissolve 54.4 g of sodium hydroxide in 110 mL of water.

  • To this solution, add 25 g of isatin and stir at 25-35 °C for 30 minutes.

  • Add acetone to the reaction mixture and reflux for 10 hours.[6]

  • After cooling, adjust the pH of the solution to 5-6 with hydrochloric acid to precipitate the product.[6]

  • Collect the solid by suction filtration. The yield of 2-methylquinoline-4-carboxylic acid is approximately 99%.[6]

  • The crude product can be purified by recrystallization from ethanol.

Characterization Data for 2-Methylquinoline-4-carboxylic Acid:

  • Melting Point: 238-240 °C[6]

  • ¹H NMR (400 MHz, DMSO-d6/ppm): 8.127 (7, 1H, ddd, J=7.256, J=1.845, J=0.594), 7.692 (8, 1H, ddd, J=7.658, J=7.256, J=1.862), 7.574 (9, 1H, ddd, J=8.323, J=7.658, J=1.845), 8.468 (10, 1H, dddd, J=8.323, J=1.862, J=1.511, J=0.594), 8.418 (13, 1H, d, J=1.511), 2.587 (14, 3H).[6]

ProductStarting MaterialsReactionYieldReference
2-Methylquinoline-4-carboxylic acidIsatin, AcetonePfitzinger99%[6]
2-(4-Methylphenyl)quinoline-4-carboxylic acidIsatin, 4-MethylacetophenonePfitzinger-[1]
Quinoline-4-carboxylic acidIsatin, Malonic acidPfitzinger (Microwave)68%[7]

Table 1: Representative yields for the synthesis of quinoline-4-carboxylic acid derivatives.

Synthesis of Nalidixic Acid Derivatives

Nalidixic acid was the first of the quinolone antibiotics. While its direct synthesis from quinolinic acid is not the primary route, its derivatives are often synthesized from precursors that are structurally related. The following protocol describes a general method for the derivatization of nalidixic acid, which can be adapted for other quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of Nalidixic Acid Hydrazide

Materials:

  • Nalidixic acid

  • Thionyl chloride

  • Methanol

  • Hydrazine hydrate

Procedure:

  • Convert nalidixic acid to its acid chloride by reacting with thionyl chloride at room temperature.

  • The resulting nalidixoyl chloride is then reacted with methanol to form the methyl ester.

  • The methyl ester is treated with hydrazine hydrate to furnish nalidixic acid hydrazide.

This hydrazide can then be used as a versatile intermediate for the synthesis of a variety of heterocyclic derivatives with potential antimicrobial activity.

Agrochemical Applications

Quinoline derivatives have also found significant application in agriculture as fungicides. Tebufloquin is a notable example, demonstrating efficacy against rice blast.[8]

Synthesis of Tebufloquin Precursors

The synthesis of tebufloquin and its analogs often starts from substituted anilines. The following protocol describes the synthesis of a key intermediate for fluorinated quinoline analogs.

Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Materials:

  • 2-Fluoroaniline (100.00 mmol)

  • Ethyl 2-methylacetoacetate (100.00 mmol)

  • Polyphosphoric acid (150.00 mmol)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • In a 250 mL three-necked flask, combine 11.11 g of 2-fluoroaniline, 14.42 g of ethyl 2-methylacetoacetate, and 50.69 g of polyphosphoric acid.[8]

  • Heat the mixture to 150 °C and maintain this temperature until the reaction is complete.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Adjust the pH to 7-8 with a 10% aqueous sodium hydroxide solution to precipitate the product.

  • Filter the solid and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid. The yield is 89.2%.[8]

Characterization Data:

  • Melting Point: 230–231 °C[8]

This intermediate can then undergo esterification with various substituted benzoic acids to generate a library of tebufloquin analogs for structure-activity relationship studies.

CompoundAntifungal Activity against B. cinerea (% inhibition)Antifungal Activity against R. solani (% inhibition)Antifungal Activity against C. arachidicola (% inhibition)Reference
Tebufloquin 56.769.737.5[8]
2b 53.8-46.7[8]
2d 53.8--[8]
2f --46.7[8]
2g -80.8-[8]
2n 57.7-60.0[8]
2p -76.9-[8]

Table 2: Antifungal activity of selected tebufloquin analogs.[8]

Functional Materials Applications

The rigid, planar structure and tunable electronic properties of quinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and coordination polymers.

Quinoline-based Ligands for OLEDs

Iridium(III) complexes containing quinoline-based ligands have been shown to be highly efficient phosphorescent emitters in OLEDs. The synthesis of these ligands often involves standard cross-coupling reactions. While a direct synthesis from quinolinic acid is not always employed, the quinoline scaffold is central to their function.

Workflow for Synthesis of Quinoline-based Ligands for Iridium Complexes:

G Quinoline Substituted Quinoline Suzuki Suzuki Coupling Quinoline->Suzuki BoronicAcid Aryl Boronic Acid BoronicAcid->Suzuki Ligand Quinoline-based Ligand Suzuki->Ligand Iridium Iridium(III) Complex Ligand->Iridium

Caption: General workflow for synthesizing quinoline-based ligands for OLEDs.

Iridium ComplexEmission Wavelength (nm)External Quantum Efficiency (EQE)Reference
(ptq)₂Ir(acac)610-62022.9%[9]
K3a--[10]
K3b--[10]

Table 3: Performance of selected quinoline-based Iridium(III) complexes in OLEDs.

Quinolinic Acid in Coordination Polymers

Quinolinic acid and its derivatives can act as ligands in the formation of coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing. The dicarboxylic acid functionality of quinolinic acid allows it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.

Pfitzinger Reaction Mechanism:

Pfitzinger Isatin Isatin KetoAcid Keto-acid intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Base->KetoAcid Imine Imine KetoAcid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclization Cyclization & Dehydration Enamine->Cyclization QuinolineAcid Quinoline-4-carboxylic acid Cyclization->QuinolineAcid

Caption: Mechanism of the Pfitzinger reaction.[5]

Biological Role of Quinolinic Acid

Quinolinic acid is an important metabolite in the kynurenine pathway, which is the primary route for tryptophan catabolism. This pathway leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[11]

NAD+ Biosynthesis Pathway:

NAD_Biosynthesis Tryptophan Tryptophan QuinolinicAcid Quinolinic Acid Tryptophan->QuinolinicAcid Kynurenine Pathway NaMN Nicotinic acid mononucleotide (NaMN) QuinolinicAcid->NaMN NaAD Nicotinic acid adenine dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD

Caption: Simplified overview of the de novo NAD+ biosynthesis pathway.[11]

Conclusion

Quinolinic acid and its derivatives are invaluable building blocks in organic synthesis, providing access to a diverse range of compounds with significant applications in medicine, agriculture, and materials science. The synthetic methodologies outlined in these notes, particularly the Pfitzinger reaction, offer robust and efficient routes to the quinoline-4-carboxylic acid scaffold. The provided protocols and quantitative data serve as a practical resource for researchers aiming to leverage the synthetic potential of quinolinic acid in their respective fields. Further exploration of this versatile scaffold is poised to yield novel compounds with enhanced biological activities and material properties.

References

Application Notes and Protocols: Application of Quinolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN), an endogenous metabolite of the tryptophan-kynurenine pathway, has garnered significant attention in medicinal chemistry due to its multifaceted roles in health and disease.[1][2] It is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its dysregulation is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with quinolinic acid and its derivatives.

Biological Role and Medicinal Chemistry Relevance

Quinolinic acid is synthesized in the brain primarily by activated microglia and macrophages.[1] Its primary mechanism of action is the activation of NMDA receptors, leading to an influx of Ca2+ and subsequent downstream signaling cascades.[2] While essential for normal physiological processes, excessive activation of NMDA receptors by elevated levels of quinolinic acid can lead to excitotoxicity, oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[2][3]

The medicinal chemistry relevance of quinolinic acid lies in several key areas:

  • Target for Neuroprotection: Developing antagonists or modulators of the NMDA receptor to counteract the excitotoxic effects of elevated quinolinic acid is a major therapeutic strategy.

  • Kynurenine Pathway Modulation: Targeting enzymes in the kynurenine pathway to reduce the production of quinolinic acid and/or increase the synthesis of the neuroprotective metabolite, kynurenic acid, is another promising approach.

  • Disease Modeling: Quinolinic acid is widely used in preclinical research to create animal models of neurodegenerative diseases, allowing for the study of disease mechanisms and the evaluation of potential therapeutics.

  • Drug Discovery Scaffold: The quinoline core structure of quinolinic acid serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents with a wide range of biological activities.[4]

The Kynurenine Pathway and Quinolinic Acid Synthesis

The kynurenine pathway is the primary metabolic route for tryptophan in the body. The pathway is a cascade of enzymatic reactions that produce several neuroactive compounds.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Xanthurenic_Acid Xanthurenic_Acid Three_HK->Xanthurenic_Acid KATs Three_HAA 3-Hydroxyanthranilic Acid Three_HK->Three_HAA Kynureninase Quinolinic_Acid Quinolinic_Acid Three_HAA->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway leading to Quinolinic Acid.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of quinolinic acid and its derivatives.

Table 1: NMDA Receptor Binding and Functional Activity
CompoundReceptor/SiteAssay TypeSpeciesIC50EC50KiReference
Quinolinic AcidNMDA ReceptorWhole-cell patch clampMouse-228 µM-[5]
Kynurenic AcidNMDA Receptor (Glycine site)[3H]Glycine BindingRat15 µM-~8 µM[6][7]
5,7-Dichloro-kynurenic acidNMDA Receptor (Glycine site)[3H]Glycine BindingRat66 nM--[8]
L-689,560NMDA Receptor (Glycine site)[3H]Glycine BindingRat7.4 nM--[8]
5,7-Dibromo-kynurenic acidNMDA Receptor (Glycine site)Patch-clampRat--63 nM (pKi=7.2)[8]
Table 2: Quinolinic Acid Concentrations in Biological Fluids
ConditionFluidConcentration (nM)SpeciesReference
Healthy ControlCSF30 - 50Human[2]
Alzheimer's DiseaseCSF~100 - 300Human[9]
HIV-associated DementiaCSF350 - 1200+Human[10]
SepsisCSF> 10,000Human[2]
Table 3: In Vitro Neurotoxicity of Quinolinic Acid
Cell TypeConcentrationExposure TimeOutcome MeasureResultReference
Human Astrocytes500 nM24 hoursApoptosis (Active Caspase-3)10% increase[10]
Human Astrocytes1200 nM24 hoursApoptosis (Active Caspase-3)14% increase[10]
PC12 Cells5 µM24 hoursIncreased HIF-1α expressionSignificant increase
Rat Brain Homogenates20-80 µM30 minutesLipid Peroxidation (TBA-RP)15-50% increase[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving quinolinic acid.

Synthesis of Quinolinic Acid Derivatives

The synthesis of quinoline derivatives often utilizes established named reactions. The following is a general protocol for the synthesis of a 4-hydroxyquinoline-2-carboxylic acid derivative, a scaffold with potential neuroprotective properties.

Protocol 1: Synthesis of 7-chloro-4-hydroxyquinoline-2-carboxylic acid

This protocol is adapted from established methods for quinoline synthesis.

Materials:

  • 3-chloroaniline

  • Diethyl oxaloacetate

  • Dowtherm A (diphenyl ether/biphenyl mixture)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix 3-chloroaniline (1 eq.) and diethyl oxaloacetate (1.1 eq.). Heat the mixture at 130-140°C for 2 hours.

  • Cyclization: Add the reaction mixture from step 1 to boiling Dowtherm A and reflux for 30 minutes. Cool the mixture, and the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate, will precipitate. Filter and wash with ethanol.

  • Hydrolysis: Suspend the ester from step 2 in a 10% aqueous solution of NaOH and reflux for 2 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated HCl to pH 2-3. The product, 7-chloro-4-hydroxyquinoline-2-carboxylic acid, will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of 7-chloro-4-hydroxyquinoline-2-carboxylic acid Start 3-chloroaniline + Diethyl oxaloacetate Condensation Condensation (130-140°C, 2h) Start->Condensation Cyclization Cyclization in Dowtherm A (reflux, 30min) Condensation->Cyclization Hydrolysis Saponification (10% NaOH, reflux, 2h) Cyclization->Hydrolysis Acidification Acidification (conc. HCl, pH 2-3) Hydrolysis->Acidification Purification Recrystallization (Ethanol) Acidification->Purification Product 7-chloro-4-hydroxyquinoline- 2-carboxylic acid Purification->Product InVivo_Workflow cluster_invivo In Vivo Excitotoxicity Model Animal_Prep Anesthetize Rat & Place in Stereotaxic Frame Surgery Expose Skull & Drill Burr Hole Animal_Prep->Surgery Injection Intrastriatal Injection of Quinolinic Acid Surgery->Injection Recovery Suture & Post-operative Care Injection->Recovery Analysis Behavioral Testing & Histological Analysis Recovery->Analysis QUIN_Signaling QUIN Quinolinic Acid NMDAR NMDA Receptor QUIN->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_influx->Mito_Dys Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity NO Nitric Oxide (NO) nNOS->NO ROS Reactive Oxygen Species (ROS) NO->ROS Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->ROS ATP_dep ATP Depletion Mito_Dys->ATP_dep ATP_dep->Apoptosis Apoptosis->Excitotoxicity

References

Application Note: Quantification of Quininic Acid in Food Matrices using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quininic acid, a cyclohexanecarboxylic acid, is a naturally occurring organic acid found in a variety of plant-derived foods, including coffee, fruits, and vegetables. It contributes to the overall taste and acidity of these foods. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and nutritional profiling of food products. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive, selective, and accurate method for the determination of this compound in complex food matrices. This application note provides a detailed protocol for the analysis of this compound using a uniformly labeled internal standard, which compensates for matrix effects and variations in sample preparation, ensuring high precision and accuracy.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The analyte and the internal standard are assumed to behave identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for losses during sample processing and any suppression or enhancement of the ionization efficiency in the mass spectrometer caused by the sample matrix.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes and general laboratory glassware

    • Syringe filters (0.45 µm)

  • Reagents and Materials:

    • This compound analytical standard

    • Uniformly labeled ¹³C-Quininic acid (internal standard)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Food samples (e.g., coffee, fruit juice, wine, vegetables)

Experimental Protocols

Standard and Internal Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • ¹³C-Quininic Acid Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of ¹³C-quininic acid and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound stock solution with a suitable solvent (e.g., 10% methanol in water) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of ¹³C-quininic acid at a concentration of 1 µg/mL by diluting the stock solution.

Sample Preparation

The following are generalized protocols for different food matrices. The exact dilution factors may need to be adjusted based on the expected concentration of this compound in the sample.

4.2.1. Liquid Samples (e.g., Fruit Juice, Wine)

  • Centrifuge the sample at 5000 rpm for 10 minutes to remove any solid particles.

  • Take a 1 mL aliquot of the supernatant.

  • Add a known amount (e.g., 50 µL) of the ¹³C-quininic acid internal standard spiking solution.

  • Vortex for 30 seconds.

  • Dilute the sample with ultrapure water as necessary. A dilution factor of 1:100 is a good starting point for many fruit juices.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4.2.2. Solid and Semi-Solid Samples (e.g., Instant Coffee, Fruit Puree, Vegetables)

  • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Add a known amount (e.g., 100 µL) of the ¹³C-quininic acid internal standard spiking solution.

  • Add 10 mL of an appropriate extraction solvent (e.g., 50% methanol in water).

  • Vortex thoroughly for 2 minutes to ensure complete mixing and extraction.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Collect the supernatant.

  • Dilute the supernatant with ultrapure water as needed.

  • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 191 -> Product ion (m/z) 127

      • ¹³C-Quininic Acid: Precursor ion (m/z) 197 -> Product ion (m/z) 132 (assuming a fully ¹³C-labeled standard)

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Calibration and Quantification
  • Inject the prepared calibration standards containing a constant amount of the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of ¹³C-quininic acid against the concentration of this compound.

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the samples using the calibration curve and the measured peak area ratios, taking into account the initial sample weight/volume and any dilution factors.

Data Presentation

The following table summarizes the quantitative data for this compound in various food matrices as determined by stable isotope dilution analysis.

Food MatrixThis compound ConcentrationReference
Instant Coffee (Sample 1)64.4 g/kg[1][2][3]
Instant Coffee (Sample 2)63.6 g/kg[1][2][3]
Red Wine (Sample 1)24.0 mg/L[1][2][3]
Red Wine (Sample 2)25.1 mg/L[1][2][3]
Cloudy Apple Juice (Sample 1)1493.3 mg/L[1][2][3]
Cloudy Apple Juice (Sample 2)1705.2 mg/L[1][2][3]
Potato Flesh11–95 mg/100 g DW[4]
Potato Puree11–22 mg/100 g DW[4]

DW: Dry Weight

Mandatory Visualizations

Experimental Workflow

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Food Sample Spike Spike with ¹³C-Quininic Acid (Internal Standard) Sample->Spike Extract Extraction / Dilution Spike->Extract Filter Filtration Extract->Filter LC_MS LC-MS/MS Analysis (MRM Mode) Filter->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification of this compound Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Final_Concentration Final Concentration in Food Matrix Quantification->Final_Concentration

Caption: Workflow for the stable isotope dilution analysis of this compound.

Principle of SIDA

SIDA_Principle cluster_sample Initial Sample cluster_standard Internal Standard cluster_mixture Sample + IS cluster_processing Sample Processing cluster_detection MS Detection cluster_quantification Quantification Analyte Unknown Amount of this compound (Analyte) Mixture Sample spiked with Internal Standard Analyte->Mixture IS Known Amount of ¹³C-Quininic Acid (IS) IS->Mixture Processing Extraction, Cleanup, etc. (Potential for loss of both Analyte and IS) Mixture->Processing MS Mass Spectrometer detects both Analyte and IS Processing->MS Ratio Ratio of Analyte / IS is measured MS->Ratio Calculation Initial Analyte amount is calculated based on the constant ratio Ratio->Calculation

Caption: Logical relationship diagram illustrating the principle of SIDA.

References

In Vitro Assays to Determine Quininic Acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, a metabolite of quinine and a naturally occurring compound found in various plants, has garnered significant interest for its potential therapeutic properties. It is structurally related to quinic acid, which has been reported to possess antioxidant, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential.

I. Antioxidant Activity Assays

Antioxidant activity is a fundamental aspect of many therapeutic compounds, as oxidative stress is implicated in numerous disease pathologies. The following assays are commonly employed to evaluate the radical scavenging and antioxidant potential of test compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to assess antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, standard, and blank (solvent) into respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2]

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, standard (e.g., Trolox or ascorbic acid), and blank to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined from the concentration-response curve.

Quantitative Data Summary: Antioxidant Activity of this compound

AssayCompoundIC50 ValueReference
DPPHThis compoundData not available in the provided search results. Qualitative reports suggest antioxidant properties.[3]N/A
ABTSThis compoundData not available in the provided search results. Qualitative reports suggest antioxidant properties.N/A

Note: While specific IC50 values for this compound were not found, extracts containing this compound have demonstrated potent antioxidant activity in DPPH and ABTS assays.[4][5]

Experimental Workflow for Antioxidant Assays

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_qa Prepare this compound Dilutions mix Mix Reagents in Wells: - this compound/Control - Radical Solution prep_qa->mix prep_radical Prepare DPPH or ABTS Radical Solution prep_radical->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

II. Anti-inflammatory Activity Assays

Chronic inflammation is a key factor in many diseases. This compound's potential to modulate inflammatory pathways can be assessed using the following in vitro assays.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are inflammatory mediators. This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. Inhibition is often determined by measuring the reduction in the production of prostaglandin E2 (PGE2).

Experimental Protocol:

  • Reagents:

    • Purified human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., Tris-HCl).

    • Cofactors (e.g., hematin, epinephrine).

    • PGE2 ELISA kit.

    • This compound and control inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).

  • Assay Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound (this compound) or control inhibitor in the reaction buffer containing cofactors for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., HCl).

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.

Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. This assay uses macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce iNOS expression. The inhibitory effect of the test compound on NO production is measured by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression. A non-stimulated control and a vehicle control should be included.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

  • Cell Viability Assay:

    • It is crucial to perform a cell viability assay (e.g., MTT or resazurin) on the treated cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Quantitative Data Summary: Anti-inflammatory Activity of this compound

AssayCompoundIC50 ValueReference
COX-1 InhibitionThis compoundData not available in provided search results.N/A
COX-2 InhibitionThis compoundData not available in provided search results.N/A
iNOS (Nitric Oxide) InhibitionThis compoundData not available in provided search results. Qualitative reports suggest inhibition of nitrite release.N/A

Signaling Pathway: this compound and NF-κB Inhibition

cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->genes Induces nucleus Nucleus QA This compound QA->IKK Inhibits

Caption: this compound may inhibit the NF-κB pathway by targeting IKK.[2]

III. Neuroprotective Activity Assay

Neurodegenerative diseases are often characterized by neuronal cell death. The following assay can be used to evaluate the potential of this compound to protect neurons from toxic insults.

Amyloid-Beta (Aβ)-Induced Neurotoxicity Assay

Principle: The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease and is known to be neurotoxic. This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from Aβ-induced cell death.

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in appropriate media.

    • For differentiation into a more neuron-like phenotype, treat the cells with retinoic acid (e.g., 10 µM) for several days.

  • Aβ Preparation and Treatment:

    • Prepare aggregated Aβ peptides (e.g., Aβ1-42 or Aβ25-35) by incubating the peptide solution at 37°C for a specified period.

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 1-2 hours.

    • Expose the cells to the aggregated Aβ peptides for 24-48 hours.

  • Cell Viability Assessment:

    • Measure cell viability using the MTT assay (see protocol below) or other suitable methods like LDH release assay.

Quantitative Data Summary: Neuroprotective Activity of this compound

Cell LineToxinThis compound Conc. (µM)% Cell ViabilityReference
SH-SY5YAβ1-42 (50 µM)0~55%N/A
SH-SY5YAβ1-42 (50 µM)50~65%N/A
SH-SY5YAβ1-42 (50 µM)75~78%N/A
SH-SY5YAβ1-42 (50 µM)100~97%N/A

Signaling Pathway: this compound and MAPK Inhibition

cluster_pathway MAPK Signaling Pathway LPS LPS/Stress Receptor Receptor LPS->Receptor MEKK MAPKKK Receptor->MEKK MEK MAPKK (MEK) MEKK->MEK ERK MAPK (ERK) MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Inflammation Inflammatory Response Transcription->Inflammation QA This compound QA->ERK Inhibits Phosphorylation

Caption: this compound may inhibit the MAPK pathway by targeting ERK phosphorylation.[1][2]

IV. Anticancer Activity Assay

The evaluation of a compound's ability to inhibit cancer cell growth is a critical step in drug discovery. The MTT assay is a widely used colorimetric assay for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 570 nm after solubilization.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells of interest (e.g., glioblastoma, oral cancer cell lines) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Quantitative Data Summary: Anticancer Activity of this compound Derivatives

Cell LineCompoundIC50 Value (µM)Reference
LN229 (Glioblastoma)QA-16 (a this compound derivative)10.66[6]
SNB19 (Glioblastoma)QA-16 (a this compound derivative)28.22[6]
SCC-4 (Oral Cancer)This compoundSynergistic effect with cisplatin observed; specific IC50 for this compound alone not provided.[4]

Experimental Workflow for MTT Assay

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with this compound (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Conclusion

The in vitro assays described in this document provide a comprehensive framework for evaluating the bioactivity of this compound. By systematically assessing its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, researchers can gain valuable insights into its therapeutic potential. The provided protocols offer a starting point for these investigations, and further optimization may be required depending on the specific experimental conditions and objectives. The elucidation of the precise molecular mechanisms through detailed investigation of signaling pathways will be crucial for the future development of this compound and its derivatives as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quininic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quininic Acid (6-methoxyquinoline-4-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction yields, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: I am experiencing a low yield in my Pfitzinger synthesis of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the Pfitzinger synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Hydrolysis of Isatin: The initial ring-opening of 5-methoxyisatin is crucial. Ensure you are using a sufficient excess of a strong base (e.g., potassium hydroxide) and allowing adequate time for this step. The color of the reaction mixture should change, indicating the formation of the potassium salt of the corresponding isatinic acid[1].

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts[2]. A reflux temperature of around 100°C in an ethanol/water solvent system is a good starting point[1].

  • Reactivity of the Carbonyl Compound: The choice and reactivity of your pyruvate source are important. Ensure it is of high purity.

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction may require several hours (e.g., 8-10 hours) at reflux to proceed to completion[1].

Question 2: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is a common issue that can significantly reduce your yield and complicate purification. Key side reactions include:

  • Self-condensation of the Carbonyl Compound: Under the strongly basic conditions of the Pfitzinger reaction, pyruvate can undergo self-condensation reactions[2]. To mitigate this, consider the slow, dropwise addition of the pyruvate source to the solution of the pre-formed isatinate[2].

  • Decarboxylation of the Product: The desired this compound product can decarboxylate under harsh conditions (e.g., prolonged high temperatures), leading to the formation of 6-methoxyquinoline. Avoid excessive heating during the reaction and workup.

  • Formation of Tarry Impurities: The presence of dark, tarry material is common and is often a result of decomposition at high temperatures. Ensure the reaction temperature is well-controlled[2].

Question 3: My Combes synthesis using p-anisidine is not proceeding as expected. What are some common issues with this reaction?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline (in this case, p-anisidine) with a β-diketone. Common problems include:

  • Ineffective Cyclization: The ring-closure step is the rate-determining step and requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA)[3][4]. Ensure your acid catalyst is fresh and used in sufficient quantity.

  • Steric Hindrance: The methoxy group on p-anisidine can influence the regioselectivity of the cyclization. The steric bulk of substituents on the β-diketone can also play a significant role in determining the final product[3].

  • Deactivating Groups: While the methoxy group is activating, strong electron-withdrawing groups on either reactant can hinder the electrophilic aromatic substitution required for cyclization[5].

Purification Troubleshooting

Question 4: I am having difficulty purifying the crude this compound. It is an oil/non-crystalline solid. What should I do?

Answer: Obtaining a pure, crystalline product can be challenging. Here are some troubleshooting steps for purification:

  • Acid-Base Extraction: Since this compound is a carboxylic acid, acid-base extraction is a highly effective purification method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate solution. The this compound will move to the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. Subsequently, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound[6][7].

  • Recrystallization: If you have a solid, recrystallization is a powerful purification technique.

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of ethanol and water, is often a good choice[1][8]. Test small batches with different solvents to find the optimal one.

    • Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with your product. Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals[7][9].

  • Dealing with Oils: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly[9].

Question 5: My final product has a low melting point and a broad melting range, indicating impurities. How can I improve its purity?

Answer: A broad and depressed melting point is a classic sign of an impure compound. To improve purity:

  • Repeat Purification Steps: You may need to perform a second recrystallization or another acid-base extraction.

  • Charcoal Treatment: If your product is colored due to high-molecular-weight impurities, you can try treating the hot solution during recrystallization with a small amount of activated charcoal before filtering it hot[9]. Be aware that using too much charcoal can adsorb your product and reduce the yield.

  • Chromatography: If other methods fail, column chromatography can be used for purification, although it is generally more time-consuming and uses more solvent.

Quantitative Data Presentation

The yield of this compound synthesis is highly dependent on the specific reaction conditions and the purity of the starting materials. The following table provides a comparative overview of expected yields for related quinoline-4-carboxylic acid syntheses to serve as a benchmark.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical SolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Pfitzinger SynthesisIsatin, AcetonePotassium HydroxideEthanol/Water100 (Reflux)8-12 hours~75[1][2]
Modified DoebnerAniline, Benzaldehyde, Pyruvic AcidBF₃·THFAcetonitrile6521 hours86[10]
Microwave-Assisted Doebnerm-Chloroaniline, Benzaldehyde, Pyruvic AcidNoneEthanolMicrowave1-2 minutesHigh[6]
One-Pot Pfitzinger-typeIsatin, 1,3-Dicarbonyl, AlcoholTrimethylchlorosilane (TMSCl)Alcohol60Not specified55-88[5]

Experimental Protocols

Pfitzinger Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the general Pfitzinger synthesis for quinoline-4-carboxylic acids. Note: This is a representative protocol and may require optimization.

Materials:

  • 5-Methoxyisatin

  • Pyruvic acid (or an ester derivative followed by hydrolysis)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water. Add 1 equivalent of 5-methoxyisatin to the basic solution. Stir the mixture at room temperature for 1-2 hours. The formation of the potassium salt of the opened isatin derivative should be observed by a color change[1].

  • Reaction with Carbonyl Compound: Slowly add 1.5 equivalents of pyruvic acid to the reaction mixture[1].

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-10 hours. Monitor the reaction progress by TLC[1].

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator[1].

  • Precipitation: Dilute the remaining aqueous solution with cold water. With constant stirring, slowly add concentrated HCl dropwise until the pH of the solution is acidic (pH ~4-5). A precipitate of crude this compound should form[1].

  • Isolation: Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water[1].

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture[1].

Mandatory Visualizations

Pfitzinger Reaction Mechanism for this compound Synthesis

Pfitzinger_Mechanism cluster_step1 Step 1: Isatin Ring Opening cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Dehydration methoxyisatin 5-Methoxyisatin koh KOH, H₂O/EtOH methoxyisatin->koh isatinate Potassium Isatinate Intermediate isatinate_ref Isatinate koh->isatinate Hydrolysis pyruvic_acid Pyruvic Acid imine Imine Intermediate pyruvic_acid->imine imine_ref Imine isatinate_ref->imine Condensation enamine Enamine Tautomer cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization quininic_acid This compound cyclized->quininic_acid Dehydration imine_ref->enamine Tautomerization

Caption: Mechanism of the Pfitzinger synthesis of this compound.

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_hydrolysis Check Isatin Hydrolysis (Color change? Sufficient base?) start->check_hydrolysis optimize_temp Optimize Reaction Temperature (Too high/low?) start->optimize_temp check_time Verify Reaction Time (Monitor by TLC) start->check_time check_reagents Assess Reagent Purity (Isatin, Pyruvate) start->check_reagents solution_hydrolysis Increase base concentration or reaction time for hydrolysis. check_hydrolysis->solution_hydrolysis solution_temp Adjust reflux temperature; avoid excessive heat to prevent tarring. optimize_temp->solution_temp solution_time Continue reaction until starting material is consumed. check_time->solution_time solution_reagents Use purified starting materials. check_reagents->solution_reagents end Improved Yield solution_hydrolysis->end solution_temp->end solution_time->end solution_reagents->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude Quininic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of crude quininic acid by recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming in the cooled solution?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: The most frequent cause for the failure of crystal formation is the addition of too much solvent during the dissolution step.[1][2][3] This keeps the this compound dissolved even at low temperatures. To remedy this, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4][5]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility, but crystallization has not initiated.[1][2] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[2][5] The tiny scratches on the glass provide a surface for the crystals to start growing.

  • Seeding: Another method to initiate crystallization is to add a "seed crystal" of pure this compound to the solution.[2][5][6] This provides a template for further crystal growth.

Q2: The this compound is separating as an oil, not crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solid precipitates from the solution at a temperature above its melting point.[3][4] It can also happen if the solution is cooled too quickly or if there are significant impurities.[3][7] Here are some solutions:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[4][5]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[3][8]

  • Vigorous scratching of the flask with a glass rod as the solution cools can sometimes prevent oiling out.[4]

Q3: My final yield of purified this compound is very low. What went wrong?

A3: A low yield can be attributed to several procedural steps:

  • Using too much solvent: As mentioned in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[1][2][5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the this compound may crystallize in the filter funnel and be lost.[4][9] To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.[9]

  • Incomplete crystallization: Cooling the solution for a longer period or in an ice bath can help maximize the crystal yield, as solubility decreases with temperature.[7][9]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can redissolve some of the product.[1][2]

Q4: How do I select the best solvent for recrystallizing this compound?

A4: An ideal recrystallization solvent is one in which the this compound has high solubility at high temperatures and low solubility at low temperatures.[10][11] The impurities should either be very soluble in the solvent at all temperatures or insoluble at all temperatures.[12] You can determine a suitable solvent through small-scale solubility tests with various candidates.[1][2] Water or alcohol-water mixtures are often good starting points for polar organic acids.[9][11]

Q5: The purified crystals have a noticeable color. How can I remove colored impurities?

A5: If the crude this compound contains colored impurities, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[13][14] The colored impurities adsorb onto the surface of the activated carbon, which is then removed during the hot filtration step.[13] Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

Data Presentation: Solvent Selection Parameters

The selection of an appropriate solvent is critical for successful recrystallization. The following table outlines the key characteristics to look for when testing potential solvents for this compound.

ParameterIdeal CharacteristicRationale
Solubility of this compound at High Temperature HighTo allow for complete dissolution of the crude material in a minimal amount of solvent.[7][10]
Solubility of this compound at Low Temperature LowTo maximize the recovery of the purified crystals upon cooling.[1][10]
Solubility of Impurities Either very high or very low at all temperaturesHigh solubility keeps impurities in the solution, while low solubility allows them to be removed by hot filtration.[12]
Boiling Point of Solvent ModerateA boiling point that is too high can make the solvent difficult to remove from the final crystals. A boiling point below the melting point of this compound is desirable to prevent oiling out.[3]
Reactivity InertThe solvent should not react with the this compound.
Safety and Cost Non-toxic, non-flammable, and inexpensiveFor practical and safety reasons in a laboratory setting.[11]

Experimental Protocol: Recrystallization of Crude this compound

This protocol provides a general methodology. The optimal solvent and specific volumes should be determined experimentally.

  • Choosing a Solvent:

    • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

    • Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. Observe the solubility.

    • Gently heat the tubes containing undissolved solid to the boiling point of the solvent. A good solvent will dissolve the this compound when hot.[1]

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.[1]

  • Dissolving the Crude this compound:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

    • Continue adding small portions of hot solvent until the this compound is just fully dissolved. Avoid adding an excess of solvent.[1][2]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, you must perform a hot filtration.

    • Pre-heat a filter funnel and a receiving flask to prevent premature crystallization.[9]

    • Pour the hot solution through the filter paper in the funnel to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals.[7][15]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7][9]

  • Isolating the Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][14]

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][11]

  • Drying the Crystals:

    • Continue to draw air through the funnel to help dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The drying process can be sped up by using a desiccator or a low-temperature oven.[10]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Oiled Out? check_crystals->oiled_out No success Collect and Dry Crystals (Success) check_crystals->success Yes no_crystals No Crystals oiled_out->no_crystals No oiling_out_issue Oiling Out oiled_out->oiling_out_issue Yes too_much_solvent Too Much Solvent? no_crystals->too_much_solvent boil_off Boil Off Excess Solvent and Re-cool too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->cool scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes scratch_seed->cool reheat_add_solvent Reheat, Add More Solvent, and Cool Slowly oiling_out_issue->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered when working with quininic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, Quinic Acid, and Quinolinic Acid?

A1: It is crucial to distinguish between these three compounds as they are structurally and functionally distinct.

  • This compound (6-methoxyquinoline-4-carboxylic acid) is a derivative of quinoline.[1][2][3]

  • Quinic Acid (1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid) is a cyclitol, a cyclic polyol.[4][5][6]

  • Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) is a dicarboxylic acid with a pyridine backbone and is a known NMDA receptor agonist with neurotoxic effects.[7]

This guide focuses exclusively on This compound .

Q2: My this compound is not dissolving in my aqueous buffer. What is the problem?

A2: this compound is known to be only slightly soluble in water.[1][2][8] Direct dissolution in aqueous buffers, especially at higher concentrations, is often challenging. It is common for organic compounds like this compound to precipitate when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. This occurs because the overall polarity of the solvent increases dramatically, reducing the solubility of the compound.

Q3: What are the initial steps to troubleshoot the precipitation of this compound?

A3: If you observe precipitation, consider the following:

  • Method of Dilution: Always add the DMSO stock solution of this compound to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring to ensure rapid dispersion.

  • Gentle Heating: Warming the solution to 37°C may aid in dissolution. However, be cautious and verify the thermal stability of this compound for your experimental duration.

  • Sonication: A brief period of sonication in a water bath can help break down aggregates and improve solubility.[9]

  • pH Adjustment: As an acid, the solubility of this compound can be influenced by pH. It is soluble in aqueous alkali solutions.[2] Depending on your experimental constraints, a slight increase in the pH of your buffer might enhance solubility.

Q4: What is the reported biological activity of this compound?

A4: this compound is described as a potential antitumor, antiviral, and immunosuppressive agent.[3] It is also used as a starting material in the synthesis of other pharmaceuticals, such as in the preparation of tetrahydroisoquinoline amides which may act as multidrug resistance reversers.[3]

Troubleshooting Guide

IssueObservationRecommended Solution
Precipitation upon dilution A solid (precipitate) forms when the DMSO stock solution is added to an aqueous buffer (e.g., PBS, cell culture media).1. Reduce the final concentration of this compound. 2. Decrease the volume of DMSO stock added to the aqueous buffer. 3. Add the DMSO stock to the buffer slowly while vortexing. 4. Consider using a co-solvent system if your experiment allows (see Experimental Protocols).
Compound "crashing out" over time The solution is initially clear but becomes cloudy or forms a precipitate after a period of time.1. The solution may be supersaturated. Prepare a fresh, more dilute solution. 2. Ensure the storage temperature is appropriate and stable. 3. Check for any potential interactions with components of your buffer or media.
Incomplete dissolution of the powder Solid this compound powder does not fully dissolve in the initial solvent.1. Increase the volume of the solvent. 2. Use gentle heating (e.g., 37°C) or sonication to aid dissolution.[9] 3. Ensure you are using a suitable solvent (see Solubility Data table).

Solubility Data for this compound

The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes available solubility data.

SolventSolubilityNotes
DMSO ≥ 16.7 mg/mL (82.2 mM)Ultrasonic assistance may be needed.[9]
Water Slightly soluble[1][2][8]
Cold Ethanol Slightly soluble[1][2][8]
Boiling Absolute Ethanol Soluble in ~80 parts[2]
Ether Slightly soluble[1][2][8]
Aqueous Alkalis Soluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.67 mg/mL (8.22 mM)A clear solution can be achieved.[9]
10% DMSO, 90% Corn Oil ≥ 1.67 mg/mL (8.22 mM)A clear solution can be achieved.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 203.19 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 2.03 mg of this compound powder and place it in a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C. Ensure the solution is clear before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Dilution: To prepare a 10 µM working solution in 10 mL of media, for example, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed media.

  • Mixing: Immediately after adding the DMSO stock, vortex the solution gently or invert the tube several times to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Note that the final DMSO concentration in this example is 0.1%. Ensure the final DMSO concentration is compatible with your experimental system and is kept consistent across all conditions.

Visualizations

Logical Workflow for Addressing Solubility Issues

Workflow for Troubleshooting this compound Solubility start Start: Observe Precipitation check_conc Is the concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No fail Issue Persists: Re-evaluate Experiment check_conc->fail Yes, reduce concentration dilution_method Review Dilution Technique check_dmso->dilution_method No check_dmso->fail Yes, adjust dilution physical_methods Apply Physical Methods dilution_method->physical_methods Technique Optimized formulation Consider Alternative Formulation physical_methods->formulation Precipitate remains success Clear Solution: Proceed with Experiment physical_methods->success Precipitate dissolves formulation->success Solubility Improved formulation->fail Issue still persists

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Workflow for Preparing a this compound Working Solution

Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store add_stock 6. Add Stock to Buffer store->add_stock Use Stock warm_buffer 5. Pre-warm Aqueous Buffer warm_buffer->add_stock mix 7. Mix Immediately add_stock->mix use 8. Use in Experiment mix->use

Caption: A standard workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing HPLC Parameters for Quininic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quininic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter.

Peak Shape Problems

Question: Why am I observing peak tailing for my this compound standard?

Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound and can be caused by several factors:

  • Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with active sites on the stationary phase, particularly ionized silanol groups on silica-based columns.[1][2][3][4] Basic compounds are especially susceptible to these interactions.[2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes, including tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[2] A void in the column packing material can also lead to peak tailing or splitting.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase is adequately buffered and the pH is at least 2 pH units below the pKa of this compound to ensure it is in a single, non-ionized form.[3] For many organic acids, a mobile phase acidified to a pH of around 2.0 provides good resolution.[7][8]

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize the number of free silanol groups available for secondary interactions.[1]

  • Optimize Buffer Concentration: The concentration of the buffer in the mobile phase can affect both retention and selectivity.[9] Experiment with different buffer concentrations to find the optimal conditions for your separation.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[5]

  • Clean or Replace the Column: If you suspect column contamination, flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column from strongly retained impurities.[10] If the column is old or has been used extensively, it may need to be replaced.

Question: My this compound peak is showing fronting. What are the likely causes and solutions?

Answer: Peak fronting is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10]

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.[6]

  • Column Issues: A partially blocked frit or a void at the column inlet can distort the peak shape.[2]

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[10]

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape becomes more symmetrical.

  • Check for Column Blockages: If the backpressure is also high, the column frit may be blocked. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

Retention Time and Resolution Issues

Question: The retention time for this compound is drifting or shifting between injections. How can I stabilize it?

Answer: Unstable retention times can compromise the reliability of your analytical method.[11] Common causes for retention time shifts include:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.[11] This is especially true when using gradient elution or after changing the mobile phase.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, or changes in its composition due to evaporation of a volatile component, can lead to retention time drift.[11]

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.[11]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.[11]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Flush the column with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection and between runs if there are significant changes in mobile phase composition.

  • Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and consistently. Degas the mobile phase before use to remove dissolved gases that can cause pump problems.[11]

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven to minimize temperature-related retention time variability.[11]

  • Monitor Column Performance: Regularly inject a standard to monitor the retention time and peak shape. A significant and irreversible shift may indicate that the column needs to be replaced.

Question: I am not getting good resolution between this compound and other components in my sample. What parameters can I adjust?

Answer: Poor resolution can be addressed by optimizing several chromatographic parameters to improve the separation efficiency, selectivity, or retention.[12]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase the retention time of analytes in reversed-phase HPLC, which may improve resolution.

    • pH: As previously mentioned, adjusting the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound.[12]

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity of the separation.[12]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, but it will also increase the analysis time.[7]

  • Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates and thus improve the separation efficiency.[1]

Experimental Protocols

Below is a general experimental protocol for the HPLC separation of this compound. This should be used as a starting point and may require optimization for your specific application.

1. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations to create a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13] For fruit extracts, a simple dilution and filtration may be sufficient.[7][8]

2. HPLC Method Parameters

The following table summarizes typical starting parameters for the analysis of this compound.

ParameterRecommended Starting Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acidB: Acetonitrile
Gradient 0-15 min: 5-20% B15-20 min: 20% B20.1-25 min: 5% B (return to initial conditions)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Detection UV at 210 nm or 215 nm[7][14]

Note: These are general guidelines. The optimal conditions may vary depending on the specific HPLC system, column, and sample matrix.

Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.

Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10150000
25375000
50750000

Visualizations

Logical Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is mobile phase pH > 2 units below pKa? start->check_pH adjust_pH Adjust pH to 2-2.5 with acid check_pH->adjust_pH No check_overload Is sample concentration high? check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column Is column old or showing high backpressure? check_overload->check_column No dilute_sample->check_column use_new_column Use a new, high-purity, end-capped column check_column->use_new_column Yes end Symmetrical Peak check_column->end No use_new_column->end

A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Experimental Workflow for this compound Analysis

G prep_standards Prepare Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_standards->hplc_setup prep_samples Prepare Samples (e.g., extraction, filtration) prep_samples->hplc_setup inject_standards Inject Standards & Build Calibration Curve hplc_setup->inject_standards inject_samples Inject Samples inject_standards->inject_samples data_analysis Data Acquisition & Analysis inject_samples->data_analysis quantification Quantify this compound data_analysis->quantification

A general experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Large-Scale Production of Quinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of quinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale quinic acid production?

A1: The two primary methods for large-scale production of quinic acid are extraction from natural sources and microbial fermentation. Natural extraction often utilizes plant materials like cinchona bark, coffee beans, and various fruits, which naturally contain quinic acid or its derivatives.[1][2] Microbial fermentation involves genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, to produce quinic acid from simple carbon sources.[1]

Q2: What are the major challenges in scaling up quinic acid production?

A2: Key challenges in scaling up production include high costs, low yields, and complex purification processes.[1][3] For extraction from natural sources, challenges include the variability of quinic acid content in plant materials and the co-extraction of impurities that complicate purification.[2][4] In microbial fermentation, issues such as low product titers, byproduct formation, and the stability of the engineered microbial strains can be significant hurdles.[5][6] Downstream processing to achieve high purity is often a major cost contributor for both methods.[3]

Q3: What purity levels are typically required for pharmaceutical applications of quinic acid?

A3: For pharmaceutical applications, quinic acid must meet stringent purity standards, typically exceeding 98%.[7] This high level of purity is crucial as impurities can affect the efficacy, safety, and stability of the final drug product.[7]

Q4: What are the common impurities found in crude quinic acid extracts?

A4: Crude extracts of quinic acid, particularly from plant sources, can contain a variety of impurities. These include other organic acids (like citric and malic acid), phenolic compounds, tannins, sugars, and pigments.[2][8] The specific impurity profile depends on the raw material and the extraction method used.

Q5: Are there regulatory guidelines specific to the large-scale production of quinic acid?

A5: While there are no regulations exclusively for quinic acid, its production for pharmaceutical use must adhere to Good Manufacturing Practices (GMP).[9][10] These regulations govern all aspects of production, from raw material sourcing to final product packaging, to ensure product quality, safety, and consistency.[9]

Troubleshooting Guides

Low Yield in Extraction from Plant Sources
Problem Potential Cause Troubleshooting Steps
Low initial crude extract yield Incomplete extraction from the plant matrix.- Optimize the particle size of the raw material to increase surface area. - Test a range of solvents with varying polarities. - Increase extraction time or temperature, while monitoring for potential degradation of quinic acid.[11]
Significant loss during purification Irreversible adsorption onto the chromatography column.- For silica gel chromatography, consider deactivating the silica with a small amount of water. - In reversed-phase HPLC, ensure the mobile phase pH is compatible with quinic acid's stability.[11]
Degradation of quinic acid during processing.- Protect the extract from excessive heat and light. - Use degassed solvents to minimize oxidation. - Maintain an appropriate pH throughout the process.[12]
Challenges in Microbial Fermentation
Problem Potential Cause Troubleshooting Steps
Low quinic acid titer Suboptimal fermentation conditions.- Optimize medium components (carbon, nitrogen sources). - Fine-tune pH, temperature, and aeration rates.[6]
Metabolic burden on the production strain.- Redesign the metabolic pathway to reduce the accumulation of toxic intermediates. - Use a two-stage fermentation process to separate cell growth from product formation.
High levels of byproducts Competing metabolic pathways are active.- Knock out genes responsible for byproduct formation. - Optimize fermentation conditions to favor the quinic acid production pathway.
Inconsistent production between batches Genetic instability of the engineered strain.- Integrate the engineered pathway into the chromosome for greater stability. - Develop a robust cell banking and inoculum preparation procedure.
Issues in Downstream Processing and Purification
Problem Potential Cause Troubleshooting Steps
Difficulty in removing impurities Co-elution of structurally similar compounds.- Employ a multi-step purification strategy.[11] - Use orthogonal chromatography techniques (e.g., ion exchange followed by reversed-phase).
Presence of tannins and pigments.- Incorporate a pre-purification step using macroporous resins or activated carbon.[12]
Challenges in crystallization Poor crystal formation or oiling out.- Screen different solvents and anti-solvents. - Optimize cooling rates and agitation. - Use seeding to control crystal growth.[13][14]
Inconsistent crystal size and shape.- Control the level of supersaturation. - Use a crystallization reactor for precise temperature and cooling rate control.[15]

Quantitative Data on Quinic Acid Production

Production Method Source/Strain Yield/Titer Purity Reference
ExtractionCinchona officinalis bark3.82 mg/g (dry weight)Not specified[16]
ExtractionDropped Citrus reticulata fruits27.84% (from ethyl acetate fraction)Not specified[2]
Microbial Fermentation (for HCQAs)Saccharomyces cerevisiae~0.8 g/L (5-CQA)Not specified[1]
Microbial Fermentation (for HCQAs)Polyculture of E. coli strains~88 mg/L (5-CQA)Not specified[1]

Note: Data for large-scale microbial production of pure quinic acid is limited in the provided search results. The data for hydroxycinnamoyl-quinic acids (HCQAs) is included to provide a general idea of achievable titers.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Quinic Acid from Cinchona Bark
  • Preparation of Plant Material : Grind dried cinchona bark to a fine powder (e.g., 60-80 mesh).

  • Extraction :

    • Mix the powdered bark with an 80% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture under reflux for 2-3 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue to maximize yield.

  • Concentration : Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification :

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the quinic acid-rich fraction with a stepwise gradient of ethanol.

    • Further purify the collected fractions using preparative reversed-phase HPLC.

  • Crystallization : Concentrate the purified fraction and crystallize quinic acid from a suitable solvent system (e.g., water/ethanol).

Protocol 2: General Workflow for Microbial Fermentation and Purification
  • Inoculum Preparation : Cultivate the engineered microbial strain in a seed flask containing the appropriate growth medium.

  • Fermentation :

    • Transfer the seed culture to a large-scale fermenter.

    • Maintain optimal fermentation conditions (pH, temperature, dissolved oxygen) for quinic acid production.

    • Monitor cell growth and quinic acid concentration throughout the fermentation.

  • Cell Removal : After fermentation, separate the microbial cells from the fermentation broth by centrifugation or microfiltration.

  • Initial Purification :

    • Use ion-exchange chromatography to capture and concentrate quinic acid from the cell-free broth.

    • Elute the bound quinic acid with a salt or pH gradient.

  • Final Purification and Crystallization :

    • Further purify the quinic acid fraction using preparative HPLC.

    • Crystallize the high-purity quinic acid from a suitable solvent.

Visualizations

experimental_workflow cluster_extraction Extraction from Plant Source cluster_fermentation Microbial Fermentation cluster_purification Downstream Processing plant_material Plant Material (e.g., Cinchona Bark) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Ethanol, Reflux) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract1 Crude Extract concentration1->crude_extract1 pre_purification Initial Purification (Macroporous/Ion-Exchange Resin) crude_extract1->pre_purification strain Engineered Strain inoculum Inoculum Preparation strain->inoculum fermentation Large-Scale Fermentation inoculum->fermentation cell_removal Cell Removal (Centrifugation/Filtration) fermentation->cell_removal broth Cell-Free Broth cell_removal->broth broth->pre_purification hplc Preparative HPLC pre_purification->hplc crystallization Crystallization hplc->crystallization final_product High-Purity Quinic Acid crystallization->final_product

Caption: General workflow for large-scale quinic acid production.

troubleshooting_logic cluster_extraction_troubleshooting Extraction Troubleshooting cluster_fermentation_troubleshooting Fermentation Troubleshooting start Low Final Yield check_source Check Production Method start->check_source extraction_issues Extraction from Plant Source check_source->extraction_issues Extraction fermentation_issues Microbial Fermentation check_source->fermentation_issues Fermentation check_raw_material Raw Material Quality? extraction_issues->check_raw_material check_fermentation_conditions Fermentation Conditions Optimal? fermentation_issues->check_fermentation_conditions check_extraction_params Extraction Parameters Optimal? check_raw_material->check_extraction_params check_purification_loss Loss During Purification? check_extraction_params->check_purification_loss check_byproducts High Byproduct Formation? check_fermentation_conditions->check_byproducts check_strain_stability Strain Instability? check_byproducts->check_strain_stability

Caption: Troubleshooting logic for low quinic acid yield.

References

Avoiding degradation of Quininic acid during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of Quininic acid (6-methoxyquinoline-4-carboxylic acid) during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, chemically known as 6-methoxyquinoline-4-carboxylic acid, is a quinoline derivative.[1][2] It serves as a versatile building block in organic synthesis and is utilized in the development of new pharmaceutical compounds, including those with potential anti-inflammatory and anti-cancer properties.[3] It is also used in analytical chemistry as a reagent for detecting metal ions.[3]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of quinoline derivatives, the primary factors of concern are:

  • Light Exposure: Quinoline compounds can be susceptible to photodegradation.[4][5][6]

  • Extreme pH: Acidic or alkaline conditions may lead to hydrolysis or other chemical transformations.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to decomposition.[7]

  • High Temperatures: Although specific data is limited, high temperatures can accelerate degradation processes for many organic compounds.

Q3: How should I properly store solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to:

  • Store in a cool, dry place: Keep the container tightly sealed and store in a desiccator or a controlled low-humidity environment.

  • Protect from light: Use an amber-colored vial or store the container in a dark place.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[8]

Q4: What are the best practices for preparing and storing this compound solutions?

When preparing and storing solutions of this compound, consider the following:

  • Solvent Selection: Use high-purity solvents. Dimethyl sulfoxide (DMSO) and aqueous buffers are commonly used. The choice of solvent may impact stability.

  • pH of Aqueous Solutions: If using aqueous buffers, it is advisable to maintain a pH close to neutral (pH 7) to minimize the risk of acid- or base-catalyzed degradation. The rate of photodegradation of the parent compound, quinoline, has been shown to be faster at a lower pH.[4]

  • Short-term Storage: For short-term storage of solutions, refrigeration (2-8 °C) is recommended.

  • Long-term Storage: For longer durations, aliquot the solution into single-use vials and store frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9]

  • Light Protection: Always protect solutions from light by using amber vials or wrapping the container in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock or working solutions.1. Prepare fresh solutions: Prepare new solutions from solid material and compare results. 2. Check storage conditions: Ensure solutions are stored protected from light and at the appropriate temperature. 3. Evaluate solvent compatibility: Investigate if the chosen solvent or buffer components are reacting with the this compound. 4. Perform a stability check: Analyze the concentration and purity of your solution over time using a suitable analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Minimize exposure to light: During the experiment, protect samples from direct light. 2. Control temperature: Avoid exposing the compound to high temperatures during sample preparation and analysis. 3. Assess pH effects: If using aqueous media, ensure the pH is controlled and appropriate for the stability of the compound.
Discoloration of solid this compound or its solutions. Potential degradation, possibly due to oxidation or light exposure. Quinoline itself turns brown on exposure to light.[6]1. Visually inspect the solid material: If the solid appears discolored, it may be degraded. Consider using a fresh batch. 2. Prepare a fresh solution: If the solution discolors over time, this is a clear indication of instability under the current storage conditions. Re-evaluate your storage protocol (light, temperature, solvent).

Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes general storage recommendations for quinoline carboxylic acids and related compounds based on available safety data sheets and chemical knowledge.

Parameter Condition Recommendation Rationale
Temperature (Solid) Room TemperatureStore in a cool, dry place.To minimize thermal degradation.
Temperature (Solution) 2-8°C (Short-term)Recommended for daily use.Slows down potential degradation reactions.
-20°C or -80°C (Long-term)Aliquot to avoid freeze-thaw cycles.Preserves the integrity of the compound over extended periods.
Light Ambient LightProtect from light.Quinoline derivatives can be photosensitive.
Atmosphere AirStore in a tightly sealed container.To prevent oxidation and moisture absorption.
Inert Gas (e.g., N₂, Ar)Recommended for long-term storage of solid.Provides the highest level of protection against oxidative degradation.
pH (Aqueous Solution) Acidic or BasicUse with caution and assess stability.Extremes in pH may catalyze hydrolysis or other reactions. A neutral pH is generally a safer starting point.
Incompatible Materials Strong Oxidizing AgentsAvoid contact.Can cause chemical decomposition.

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in Solution

This protocol outlines a general method to assess the short-term stability of this compound in a specific solvent and at a given temperature.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., DMSO, acetonitrile, buffered saline)
  • Amber glass vials
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC-UV system or other suitable analytical instrument
  • Temperature-controlled storage unit (e.g., refrigerator, incubator)

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a validated HPLC-UV method. Record the peak area and retention time. This will serve as the baseline.
  • Sample Storage: Dispense aliquots of the stock solution into several amber vials, seal them tightly, and place them in the designated temperature-controlled storage unit.
  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from storage. Allow it to equilibrate to room temperature.
  • Analysis: Dilute an aliquot of the stored solution to the same working concentration as the initial sample and analyze it using the same HPLC-UV method. Record the peak area.
  • Data Analysis: Compare the peak area of the stored samples to the initial (T=0) sample. A significant decrease in the peak area of the main compound or the appearance of new peaks indicates degradation. Calculate the percentage of this compound remaining at each time point.

3. Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated area.
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

cluster_storage Storage cluster_degradation Degradation Factors Solid this compound Solid this compound Light Light Solid this compound->Light Heat Heat Solid this compound->Heat Oxygen Oxygen Solid this compound->Oxygen This compound Solution This compound Solution This compound Solution->Light This compound Solution->Heat This compound Solution->Oxygen Extreme pH Extreme pH This compound Solution->Extreme pH Degraded Products Degraded Products Light->Degraded Products Heat->Degraded Products Oxygen->Degraded Products Extreme pH->Degraded Products

Caption: Factors contributing to the degradation of this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Stock Solution->Initial Analysis (T=0) Store Aliquots under Test Conditions Store Aliquots under Test Conditions Initial Analysis (T=0)->Store Aliquots under Test Conditions Analyze at Time Points Analyze at Time Points Store Aliquots under Test Conditions->Analyze at Time Points Compare to T=0 Compare to T=0 Analyze at Time Points->Compare to T=0 Calculate % Remaining Calculate % Remaining Compare to T=0->Calculate % Remaining End End Calculate % Remaining->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing the Selectivity of Quininic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective extraction of quininic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for this compound extraction?

This compound is primarily derived from the oxidation of quinine, which is extracted from the bark of the Cinchona tree.[1][2] It can also be found in Eucalyptus globulus and other plant products.[1]

Q2: What are the main challenges in achieving high selectivity during this compound extraction?

The primary challenge in selectively extracting this compound from natural sources, particularly Cinchona bark, is the co-extraction of other structurally similar alkaloids like quinidine, cinchonine, and cinchonidine.[2][3] These related compounds can interfere with purification and reduce the final yield of pure this compound.

Q3: How can I improve the selectivity of my solvent extraction method for this compound?

To enhance selectivity, consider the following:

  • pH Adjustment: The solubility of this compound and other alkaloids is highly dependent on pH. Acidic aqueous solutions can be used to protonate the alkaloids, making them water-soluble and allowing for their separation from non-polar compounds.[3] Subsequent adjustments of the pH can then be used to selectively precipitate the target compound.

  • Solvent System Optimization: The choice of organic solvent is critical. A solvent's polarity should be optimized to preferentially dissolve this compound over other alkaloids. For instance, toluene is often used in the initial extraction of total alkaloids from Cinchona bark.[2] Further partitioning between an acidic aqueous phase and an organic solvent can then refine the separation.[3]

Q4: Are there modern techniques that offer higher selectivity than traditional solvent extraction?

Yes, Molecularly Imprinted Polymers (MIPs) offer a highly selective method for extracting specific molecules. While research has detailed its successful application for the closely related quinic acid, this technique can be adapted for this compound.[4][5] MIPs are polymers created with a template of the target molecule, resulting in cavities that are sterically and chemically complementary to the analyte, allowing for its selective capture from a complex matrix.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Extracted this compound
Possible Cause Troubleshooting Step
Incomplete initial extraction from plant material. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or temperature, but monitor for potential degradation of the target compound. Consider using advanced extraction techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) which have been shown to improve yields for related compounds like quinine.[6]
Loss of product during solvent partitioning. Verify the pH of the aqueous and organic phases to ensure the this compound is in the desired phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.
Precipitation is incomplete. Adjust the pH slowly to find the optimal point for this compound precipitation. Ensure the solution is sufficiently concentrated before inducing precipitation. Cooling the solution can also improve the yield of precipitated crystals.
Co-precipitation of impurities. If other alkaloids are co-precipitating, a re-crystallization step is necessary. Dissolve the precipitate in a minimal amount of hot solvent and allow it to cool slowly to form purer crystals.[7]
Issue 2: Poor Selectivity and Contamination with Other Alkaloids
Possible Cause Troubleshooting Step
Inappropriate solvent choice. Experiment with a range of solvents with varying polarities to identify one that preferentially dissolves this compound. A solvent miscibility table can be a useful reference.
pH not optimized for selective separation. Perform small-scale experiments to determine the precise pH at which this compound precipitates while other alkaloids remain in solution. This can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Inefficient chromatographic separation. If using column chromatography, optimize the mobile phase composition and gradient to achieve better separation of the alkaloids.[8] Consider using a more selective stationary phase.
Insufficient washing of the extracted solid. Ensure the precipitate is washed thoroughly with a solvent in which the impurities are soluble but the this compound is not.
Issue 3: Difficulty with Crystallization and Purification
Possible Cause Troubleshooting Step
Crystallization is too rapid, trapping impurities. Redissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly. Using a Dewar or insulating the flask can help control the cooling rate.[7][9]
No crystals are forming. The solution may be too dilute. Evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure this compound can also induce crystallization. Scratching the inside of the flask with a glass rod can create nucleation sites.
Oily precipitate instead of crystals. This can occur if the compound is coming out of solution above its melting point or if significant impurities are present.[7] Try using a higher boiling point solvent or adding a co-solvent to lower the solubility. A preliminary purification step, such as passing the solution through a short column of activated charcoal, may be necessary to remove impurities.[10]

Quantitative Data on Extraction Methods

The following table summarizes quantitative data from various extraction methods for related compounds, which can serve as a benchmark for optimizing this compound extraction.

Extraction MethodTarget CompoundMatrixRecovery/YieldPurityReference
Molecularly Imprinted Solid-Phase Extraction (MISPE)Quinic AcidCoffee Bean Extract81.9%High (significant reduction in other components)[4][5]
Microwave-Assisted Extraction (MAE)QuinineCinchona officinalis barkup to 6.30 mg/gNot specified[6]
Ultrasound-Assisted Extraction (UAE)QuinineCinchona officinalis barkup to 2.81 mg/gNot specified[6]
Soxhlet ExtractionQuinineCinchona bark2.20% (by dry weight)Not specified[6]
Column ChromatographyQuinic AcidDropped Citrus reticulata fruits27.84% (yield)Not specified[8]

Experimental Protocols

Protocol 1: Selective Extraction of Quinic Acid using Molecularly Imprinted Solid-Phase Extraction (MISPE)

This protocol for quinic acid can be adapted for this compound by using a this compound template during polymer synthesis.

  • MIP Preparation:

    • Dissolve the template molecule (quinic acid) and a functional monomer (e.g., 4-vinylpyridine) in a porogen (e.g., acetonitrile).

    • Add a cross-linker (e.g., ethylene glycol dimethacrylate) and an initiator (e.g., azobisisobutyronitrile).

    • Polymerize the mixture under UV light or heat.

    • Grind and sieve the resulting polymer to obtain uniformly sized particles.

    • Wash the polymer extensively to remove the template molecule, leaving behind selective binding sites.

  • Solid-Phase Extraction:

    • Pack the MIP particles into an SPE cartridge.

    • Condition the cartridge with an appropriate solvent.

    • Load the crude extract containing quinic acid onto the cartridge.

    • Wash the cartridge with a solvent that removes non-specifically bound compounds.

    • Elute the selectively bound quinic acid with a solvent that disrupts the interactions with the polymer (e.g., a solvent with a different pH or higher polarity).[4][5]

Protocol 2: Traditional Acid/Base Extraction and Crystallization from Cinchona Bark
  • Initial Extraction:

    • Moisten powdered Cinchona bark with an alkaline solution (e.g., ammonia water or milk of lime) to deprotonate the alkaloids.[2]

    • Extract the free-base alkaloids using an organic solvent like toluene in a Soxhlet apparatus for several hours.[2]

  • Acid-Base Partitioning:

    • Extract the toluene solution with a dilute acid (e.g., sulfuric acid). The alkaloids will become protonated and move into the aqueous phase.[2]

    • Separate the acidic aqueous layer.

  • Selective Precipitation and Crystallization:

    • Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide). As the pH increases, the alkaloids will lose their charge and precipitate out of solution. Different alkaloids may precipitate at slightly different pH values, allowing for some degree of separation.[2]

    • Collect the precipitate by filtration.

    • Recrystallize the crude solid by dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly. This step is crucial for improving purity.[2]

Visualizations

Experimental_Workflow_MISPE cluster_prep MIP Preparation cluster_spe Solid-Phase Extraction Template Template (this compound) Polymerization Polymerization Template->Polymerization Monomer Functional Monomer Monomer->Polymerization Crosslinker Cross-linker Crosslinker->Polymerization MIP MIP Particles Polymerization->MIP Template_Removal Template Removal MIP->Template_Removal Selective_MIP Selective MIP Template_Removal->Selective_MIP SPE_Cartridge Load on SPE Cartridge (packed with Selective MIP) Selective_MIP->SPE_Cartridge Crude_Extract Crude Extract Crude_Extract->SPE_Cartridge Washing Washing SPE_Cartridge->Washing Elution Elution Washing->Elution Bound this compound Impurities Impurities Washing->Impurities Pure_Quininic_Acid Pure this compound Elution->Pure_Quininic_Acid

Caption: Workflow for selective extraction using Molecularly Imprinted Polymers (MIPs).

Troubleshooting_Logic Start Low Yield or Purity? Check_Extraction Review Initial Extraction (Solvent, pH, Time, Temp) Start->Check_Extraction Yes End Improved Yield/Purity Start->End No Contamination Contamination with other alkaloids? Check_Extraction->Contamination Check_Purification Review Purification (Crystallization, Chromatography) Crystallization_Issue Crystallization Problem? Check_Purification->Crystallization_Issue Contamination->Check_Purification No Optimize_pH Optimize pH for Selective Precipitation Contamination->Optimize_pH Yes Recrystallize Perform Recrystallization Optimize_pH->Recrystallize Optimize_Chromo Optimize Chromatography (Mobile/Stationary Phase) Optimize_pH->Optimize_Chromo Recrystallize->End Optimize_Chromo->Recrystallize Slow_Cooling Slow Down Cooling Rate Crystallization_Issue->Slow_Cooling Yes Crystallization_Issue->End No Adjust_Concentration Adjust Solution Concentration Slow_Cooling->Adjust_Concentration Add_Seed_Crystal Add Seed Crystal Adjust_Concentration->Add_Seed_Crystal Add_Seed_Crystal->End

Caption: Troubleshooting logic for low yield or purity in this compound extraction.

References

Troubleshooting low signal intensity in mass spectrometry of Quininic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with quininic acid analysis via mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly low signal intensity, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and primary ion for this compound in mass spectrometry?

A1: this compound has a monoisotopic mass of 191.05 g/mol . In electrospray ionization (ESI) mass spectrometry, it is typically observed in negative ion mode as the deprotonated molecule, [M-H]⁻, at an m/z of 191.05.[1][2]

Q2: What are the characteristic product ions of this compound in MS/MS?

A2: When subjected to collision-induced dissociation (CID), the [M-H]⁻ ion of this compound (m/z 191) produces several characteristic fragment ions. The most common product ions include m/z 173 due to a loss of water ([M-H-H₂O]⁻), and m/z 127.[1][3] Other reported fragments include m/z 111, 85, and 59.[2][4]

Q3: Which ionization mode is best for this compound analysis?

A3: Electrospray ionization (ESI) in negative mode is the most commonly reported and effective ionization technique for analyzing this compound.[5][6] This is because the carboxylic acid and hydroxyl groups on the molecule are readily deprotonated.

Troubleshooting Low Signal Intensity

Low signal intensity is a frequent challenge in mass spectrometry. Below are common causes and solutions tailored for this compound analysis.

Q4: My signal for this compound is very low or non-existent. Where should I start troubleshooting?

A4: A complete loss of signal often points to a singular, significant issue. A systematic approach is crucial. Start by verifying the basics: ensure your sample is correctly prepared and injected, and confirm that the mass spectrometer is functioning properly by checking system suitability with a known standard.[7]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow cluster_checks Troubleshooting Steps start Low/No Signal for this compound check_ms 1. Check MS Performance - Run system suitability test - Check tuning and calibration start->check_ms check_lc 2. Verify LC System - Check for leaks - Ensure proper mobile phase flow - Check column equilibration check_ms->check_lc MS OK? check_sample 3. Evaluate Sample Preparation - Confirm concentration - Check for degradation - Assess matrix effects check_lc->check_sample LC OK? check_method 4. Optimize MS Method - Adjust source parameters - Optimize mobile phase pH - Check fragmentation parameters check_sample->check_method Sample OK? solution Signal Restored check_method->solution Method Optimized

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Q5: How can mobile phase composition affect this compound signal?

A5: The pH and composition of your mobile phase are critical for efficient ionization. Since this compound is analyzed in negative ESI mode, a slightly basic or neutral pH can enhance deprotonation and improve signal intensity. However, for reversed-phase chromatography, a low pH is often used to ensure good peak shape. A common approach is to use a mobile phase with a small amount of a weak acid like formic acid and rely on the ESI source conditions to facilitate deprotonation.[5] If the signal is low, consider reducing the acid concentration or using a mobile phase with a pH closer to the pKa of this compound's carboxylic group, while monitoring the impact on chromatography.

Q6: Could my sample matrix be suppressing the signal?

A6: Yes, matrix effects are a common cause of ion suppression, leading to reduced signal intensity.[8] Co-eluting compounds from a complex matrix can compete with this compound for ionization in the ESI source. To address this, you can:

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up your sample and remove interfering substances.[9]

  • Enhance Chromatographic Separation: Modify your LC gradient to better separate this compound from matrix components.

  • Dilute the Sample: A simple dilution can sometimes mitigate matrix effects, although this will also reduce the analyte concentration.[10]

Q7: What mass spectrometer source settings should I optimize for this compound?

A7: Optimizing ion source parameters is crucial for maximizing signal intensity. For ESI, key parameters to adjust include:

  • Ion Spray Voltage: For negative mode, this is typically set between -3.0 and -4.5 kV.[6]

  • Source Temperature: Higher temperatures (e.g., 500 °C) can aid in desolvation.[6]

  • Nebulizer and Heater Gas Flow: These gases assist in droplet formation and desolvation. Optimal flow rates will depend on your specific instrument and mobile phase flow rate.

  • Curtain Gas: This gas prevents solvent droplets and neutral molecules from entering the mass analyzer.

Always perform a tuning and optimization procedure for your specific instrument using a standard solution of this compound.

Experimental Protocols & Data

LC-MS/MS Parameters for this compound Analysis

The following table summarizes typical LC-MS/MS parameters used for the analysis of this compound, compiled from various studies.

ParameterSettingReference
LC Column C18 reversed-phase (e.g., 150 mm × 4.6 mm, 3 µm)[5]
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid[5]
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid[5]
Flow Rate 0.5 mL/min[5]
Column Temp. 40 °C[5]
Ionization Mode ESI Negative[5][6]
Ion Spray Voltage -4.5 kV[6]
Source Temp. 500 °C[6]
This compound Fragmentation Data

This table details the characteristic fragmentation of this compound in MS/MS experiments.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed FragmentReference
191.0173.018[M-H-H₂O]⁻[3]
191.0127.064[M-H-H₂O-H₂O-CO]⁻[1]
191.084.9--[11]
Sample Preparation Protocol for Plant Extracts

This is a general protocol for extracting this compound from plant material, based on methodologies found in the literature.[5]

  • Drying and Grinding: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered material (e.g., 100 g) in methanol (e.g., 3 x 300 mL) for 24 hours at room temperature.

  • Solvent Removal: Combine the extracts and remove the solvent under vacuum using a rotary evaporator at a low temperature (e.g., 30 °C).

  • Reconstitution and Filtration: Dissolve the dry extract in a suitable solvent to a known concentration (e.g., 1000 mg/L) and filter through a 0.2 µm syringe filter before LC-MS/MS analysis.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway for the deprotonated this compound molecule in negative ion mode MS/MS.

Fragmentation_Pathway parent This compound [M-H]⁻ m/z 191 frag1 [M-H-H₂O]⁻ m/z 173 parent->frag1 - H₂O frag2 [M-H-H₂O-H₂O-CO]⁻ m/z 127 parent->frag2 - H₂O, -H₂O, -CO

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

References

Technical Support Center: Method Refinement for Consistent Results in Quininic Acid and Related Compound Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Quininic acid assays.

A Note on this compound, Quinic Acid, and Quinolinic Acid:

It is crucial to distinguish between three similarly named but structurally distinct compounds:

  • This compound (6-methoxyquinoline-4-carboxylic acid): A derivative of quinoline.[1][2] Detailed, validated analytical protocols for its quantification in biological matrices are not extensively available in publicly accessible literature. It serves as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2]

  • Quinic Acid (1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid): A cyclic polyol found in various plants, such as coffee beans and cinchona bark.[2] It is implicated in the acidity of coffee and has been studied for its various biological activities.

  • Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): A metabolite of the kynurenine pathway, which is involved in tryptophan metabolism.[3][4] It is a neuroactive compound and a precursor to niacin.[3]

Due to the limited availability of specific assay protocols for this compound, this guide will provide detailed methodologies and troubleshooting advice for the more extensively studied Quinic Acid and Quinolinic Acid as representative examples of acidic analytes. The principles and techniques described here can serve as a strong foundation for developing and troubleshooting assays for this compound.

Frequently Asked Questions (FAQs)

Q1: My sample matrix is complex (e.g., plasma, urine). How can I minimize matrix effects in my LC-MS/MS assay?

A1: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[5][6] Here are several strategies to mitigate them:

  • Effective Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method to remove the bulk of proteins from plasma or serum samples.[7] Acetonitrile is a frequently used precipitation solvent.

    • Solid-Phase Extraction (SPE): Offers a more thorough cleanup than PPT by selectively isolating the analyte from interfering matrix components.[4][8][9][10][11]

    • Liquid-Liquid Extraction (LLE): Another effective technique for separating the analyte from the sample matrix based on differential solubility.

  • Chromatographic Separation: Optimize your HPLC method to ensure the analyte elutes in a region free from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.

Q2: I'm observing peak tailing in my HPLC chromatogram for my acidic analyte. What are the likely causes and solutions?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase.[12][13] For acidic compounds like Quinic or Quinolinic acid, here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. For an acidic analyte, a mobile phase pH well below the pKa of the analyte (typically 2-3 pH units lower) will ensure it is in its neutral, protonated form, minimizing interactions with residual silanols on the silica-based column.

  • Column Choice:

    • Use a high-purity silica column with good end-capping to minimize the number of accessible silanol groups.

    • Consider using a column with a different stationary phase, such as a polymer-based column, which is more stable at a wider pH range.

  • Guard Column: A contaminated guard column can lead to peak distortion. Replace the guard column.

  • Column Contamination: If all peaks are tailing, the column inlet frit may be partially blocked. Try back-flushing the column (disconnected from the detector).[13]

Q3: My assay is showing low sensitivity and I'm struggling to achieve the required Limit of Quantification (LOQ). What can I do?

A3: Low sensitivity can stem from various factors in both sample preparation and the analytical method.

  • Optimize Sample Preparation: Ensure your extraction method provides high recovery of the analyte. Consider a concentration step, such as evaporating the sample to dryness and reconstituting in a smaller volume of mobile phase.

  • Enhance Mass Spectrometry Signal:

    • Derivatization: For compounds with poor ionization efficiency, pre-column derivatization can introduce a functional group that is more readily ionized, significantly improving sensitivity.

    • Optimize MS Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for the specific analyte.

  • Improve Chromatography:

    • Ensure the mobile phase composition is optimal for the analyte's elution and ionization.

    • A sharper peak (higher efficiency) will result in a better signal-to-noise ratio. Consider using a column with smaller particles or a UHPLC system.

Troubleshooting Guides

HPLC-UV Assay Troubleshooting
Problem Potential Cause Recommended Solution
Variable Retention Times Inconsistent mobile phase composition.Prepare mobile phase fresh daily and ensure thorough mixing. Use a bottle cap that limits evaporation.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction (e.g., leaks, faulty check valves).Inspect the pump for leaks. Check for salt buildup on pump seals. Purge the pump to remove air bubbles.
High Background Noise Contaminated mobile phase or system.Filter all mobile phases through a 0.45 µm filter. Flush the system with a strong solvent (e.g., isopropanol).
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.
No Peaks or Very Small Peaks Incorrect sample preparation leading to analyte loss.Review and optimize the extraction procedure. Check for recovery using a spiked sample.
Incorrect injection volume or sample concentration.Verify autosampler settings and syringe integrity. Ensure the sample concentration is within the detection range.
Detector wavelength is not optimal.Determine the UV absorbance maximum for the analyte and set the detector to that wavelength.
LC-MS/MS Assay Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression/Enhancement Co-eluting matrix components.Improve sample cleanup (e.g., switch from PPT to SPE). Optimize chromatographic separation to resolve the analyte from interferences.[5][6]
High concentrations of non-volatile salts in the mobile phase.Use volatile mobile phase additives like ammonium formate or ammonium acetate.
Poor Reproducibility Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, mixing times, and temperatures.
Instability of the analyte in the processed sample.Analyze samples immediately after preparation or perform stability studies to determine acceptable storage conditions.
Carryover Adsorption of the analyte to surfaces in the autosampler or column.Optimize the autosampler wash procedure with a strong solvent. Use a column that is less prone to secondary interactions.

Quantitative Data Summary

The following tables provide examples of typical validation parameters for the analysis of acidic compounds in biological matrices. These values are for illustrative purposes and will need to be established for your specific analyte and method.

Table 1: HPLC-UV Method Validation Parameters for an Acidic Compound

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.999
Range 80-120% of the target concentration1 - 100 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1; RSD ≤ 20%1.0 µg/mL
Accuracy (% Recovery) 80-120%95.2 - 103.5%
Precision (% RSD) Intra-day: ≤ 15%; Inter-day: ≤ 15%Intra-day: 4.5%; Inter-day: 6.8%

Table 2: LC-MS/MS Method Validation Parameters for an Acidic Compound

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range Defined by the linear response5 - 5000 ng/mL
Limit of Detection (LOD) S/N ratio ≥ 3:11.5 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1; RSD ≤ 20%5.0 ng/mL
Accuracy (% Recovery) 85-115% (at LLOQ: 80-120%)92.1 - 108.3%
Precision (% RSD) Intra-day: ≤ 15%; Inter-day: ≤ 15%Intra-day: 3.7%; Inter-day: 5.9%
Matrix Effect (%) 85-115%91.5%
Recovery (%) Consistent and reproducible88.4%

Experimental Protocols

Protocol 1: Quantification of Quinic Acid in Human Plasma using HPLC-UV

This protocol is a representative method and may require optimization.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) 20 mM potassium phosphate buffer (pH 2.5) : methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 215 nm

Protocol 2: Quantification of Quinolinic Acid in Human Serum by LC-MS/MS

This protocol is based on established methods for similar analytes and serves as a starting point.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Precondition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 50 µL of serum, add 50 µL of internal standard solution and 200 µL of 0.1% formic acid in water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A.

  • Transfer to an LC-MS vial.

2. LC-MS/MS Conditions

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of Quinolinic acid and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc HPLC Separation reconstitute->hplc detector Detection (UV or MS/MS) hplc->detector data Data Acquisition and Processing detector->data quant Quantification data->quant

Figure 1: General experimental workflow for this compound assay.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Inconsistent Results? peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift low_signal Low Signal/Sensitivity? start->low_signal check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_column Check/Replace Column peak_tailing->check_column check_mp Check Mobile Phase Prep rt_shift->check_mp check_pump Check Pump Performance rt_shift->check_pump optimize_sp Optimize Sample Prep/Concentration low_signal->optimize_sp optimize_ms Optimize MS Parameters low_signal->optimize_ms

Figure 2: Logical troubleshooting flow for common assay issues.

quinic_acid_pathway QuinicAcid Quinic Acid PKC Protein Kinase C (PKC) QuinicAcid->PKC inhibits MAPK MAP Kinases (e.g., ERK, JNK) QuinicAcid->MAPK inhibits Apoptosis Apoptosis QuinicAcid->Apoptosis promotes AP1 Activator Protein 1 (AP-1) PKC->AP1 activates MAPK->AP1 activates MMP9 MMP-9 Expression AP1->MMP9 downregulates

Figure 3: Simplified signaling pathways influenced by Quinic Acid.

References

Technical Support Center: Synthetic Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Quininic Acid (6-methoxy-4-quinolinecarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound.

Q1: My this compound synthesis via the Doebner reaction resulted in a low yield and a sticky, impure product. What are the likely causes and how can I improve this?

A1: Low yields and impure products in the Doebner reaction for this compound synthesis are common. The primary causes often revolve around side reactions and incomplete conversion.

  • Likely Impurities:

    • Unreacted Starting Materials: p-anisidine, pyruvic acid, and the aldehyde used in the reaction.

    • Side-Products: Benzylamine derivatives can form as byproducts.[1] Tar-like polymerization products can also result from the reaction conditions.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Ensure the reaction temperature is carefully controlled. Overheating can lead to the formation of polymeric tars.

    • Slow Addition of Reactants: Adding the pyruvic acid dropwise to the mixture of p-anisidine and the aldehyde can help to control the reaction rate and minimize side reactions.[1]

    • Optimize Catalyst: The choice and amount of acid catalyst (e.g., Lewis acids like BF₃·OEt₂ or Brønsted acids) can significantly impact the reaction outcome.[2] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.

    • Purification Strategy: A multi-step purification approach is often necessary. Start with an acidic workup to remove basic impurities, followed by recrystallization or column chromatography.

Q2: I am observing a persistent colored impurity in my synthesized this compound, even after initial purification. How can I remove it?

A2: Colored impurities in this compound synthesis are often high molecular weight byproducts or degradation products.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and add a small amount of activated charcoal.[3] The charcoal will adsorb the colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly for recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

    • Recrystallization with an Appropriate Solvent System: A well-chosen solvent system is crucial for effective purification. See the detailed recrystallization protocol below.

    • Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography can be a powerful tool for separating the desired product from colored impurities.

Q3: My recrystallization of this compound is not yielding pure crystals, or the recovery is very low. What am I doing wrong?

A3: Successful recrystallization depends on the choice of solvent and the procedure.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.

    • Minimum Amount of Hot Solvent: Use the minimum amount of boiling or near-boiling solvent to fully dissolve the crude product. Using too much solvent will result in low recovery.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, cooling in an ice bath can further increase the yield.

    • Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface of the crystals.

Q4: How can I effectively monitor the purity of my this compound during the purification process?

A4: Several analytical techniques can be used to assess the purity of your this compound.

  • Analytical Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A common method involves a C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of formic acid).[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify impurities if they are present in sufficient concentration.

    • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the main product and any impurities.

Data Presentation: Purification Method Comparison

The following table summarizes the effectiveness of different purification methods for removing common impurities from synthetic this compound. The data presented are representative examples based on typical laboratory outcomes.

Purification MethodUnreacted p-AnisidinePolymeric TarsBenzylamine ByproductsPurity AchievedTypical Yield
Single Recrystallization Moderate RemovalLow RemovalModerate Removal85-95%60-80%
Activated Charcoal + Recrystallization Moderate RemovalHigh RemovalModerate Removal90-98%50-70%
Flash Column Chromatography High RemovalHigh RemovalHigh Removal>98%40-60%
Preparative HPLC Very High RemovalVery High RemovalVery High Removal>99%20-40%

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of Synthetic this compound

This protocol outlines the purification of this compound using flash column chromatography.

  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

Troubleshooting_Purification start Crude Synthetic This compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 pure_product Pure this compound (>98%) purity_check1->pure_product Purity OK impure_product Product Still Impure purity_check1->impure_product Purity Not OK charcoal_treatment Activated Charcoal Treatment + Recrystallization impure_product->charcoal_treatment Colored Impurities column_chromatography Flash Column Chromatography impure_product->column_chromatography Multiple Impurities or Recrystallization Fails purity_check2 Purity Check (TLC, HPLC) charcoal_treatment->purity_check2 purity_check2->pure_product Purity OK purity_check2->column_chromatography Purity Not OK purity_check3 Purity Check (TLC, HPLC) column_chromatography->purity_check3 purity_check3->pure_product Purity OK

Caption: Troubleshooting workflow for purifying synthetic this compound.

Signaling Pathway of the Doebner Reaction for this compound Synthesis

Doebner_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products p_anisidine p-Anisidine schiff_base Schiff Base/ Enamine p_anisidine->schiff_base byproducts Byproducts (e.g., Benzylamines, Tars) p_anisidine->byproducts aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->schiff_base aldehyde->byproducts pyruvic_acid Pyruvic Acid cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate + Pyruvic Acid quininic_acid This compound cyclized_intermediate->quininic_acid Oxidation/ Aromatization

Caption: Simplified reaction pathway for the Doebner synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quininic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of quininic acid, a metabolite of quinine, is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques applicable to the quantification of this compound, supported by experimental data from analogous compounds. It also outlines the essential parameters for method validation to ensure data integrity.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the quantification of small organic acids like this compound in complex matrices. While methods specific to this compound are not extensively detailed in comparative studies, the principles and performance metrics from structurally similar compounds, such as quinolinic acid and quinic acid, provide a strong basis for comparison.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation followed by detection of native or derivatized fluorescence.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High, especially with derivatization; less prone to matrix effects than UV.Very High; highly specific due to parent and daughter ion monitoring.
Sensitivity (LOD) Typically in the µg/mL to high ng/mL range.[1][2]Lower ng/mL to pmol range; can be significantly enhanced.[3][4]pg/mL to fg/mL range; the gold standard for trace analysis.[5]
Linearity Good, but can be limited at high concentrations due to detector saturation.Excellent over a wide dynamic range.Excellent over several orders of magnitude.
Precision High (RSD < 2-5%).High (RSD < 5%).Very High (RSD < 2-15% depending on concentration).
Accuracy Good (recovery typically 90-110%).Good to Excellent (recovery typically 95-105%).Excellent (recovery typically 95-105%), can use stable isotope-labeled internal standards.[6][7][8][9][10]
Cost Low to moderate.Moderate.High.
Throughput Moderate.Moderate.High, with rapid gradient methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with moderate to high concentrations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13] The specific ratio and gradient profile will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[11]

  • Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector can be used to determine the optimal wavelength. For similar compounds, wavelengths around 200-220 nm have been used.[1][12]

  • Injection Volume: 10-20 µL.[11]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: For biological samples such as plasma or urine, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is typically required to remove interferences.[5]

3. Method Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.[11]

  • Linearity: Determined by plotting the peak area response versus the concentration of the calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should be >0.99.[13]

  • Precision: Evaluated by repeatedly analyzing quality control (QC) samples at different concentrations (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices.[5]

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., <2 µm) to achieve better separation and shorter run times.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation. This transition is highly specific to the analyte.

2. Standard and Sample Preparation:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[6][7][8][9][10]

  • Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[5]

3. Method Validation Parameters:

  • The validation parameters are the same as for HPLC-UV (selectivity, linearity, precision, accuracy, LOD, and LOQ), but with typically more stringent acceptance criteria due to the higher performance of the technique.

  • Matrix Effect: This should be evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of this compound, which would lead to inaccurate results.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Application define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., HPLC, LC-MS/MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol selectivity Selectivity develop_protocol->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: Workflow for analytical method validation.

This guide provides a framework for the selection and validation of analytical methods for this compound quantification. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and budget considerations. Regardless of the method chosen, a thorough validation is essential to ensure the generation of high-quality, reliable data.

References

A Comparative Analysis of Quininic Acid and Its Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Quininic acid and its structural analogues. The following sections detail their anti-inflammatory, anticancer, and antioxidant activities, supported by experimental data and detailed methodologies.

This compound (QA), a naturally occurring cyclitol, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide delves into a comparative study of this compound and its key structural analogues—esters and amides—to elucidate their therapeutic potential.

Performance Comparison: Anti-inflammatory, Anticancer, and Antioxidant Activities

The biological efficacy of this compound can be significantly modulated by structural modifications, primarily at the carboxylic acid and hydroxyl groups. Esterification and amidation of the carboxylic acid group have yielded derivatives with altered and often enhanced biological activities.

Anti-inflammatory Activity

This compound and its analogues have demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Compound/AnalogueAssayCell LineIC50 Value (µM)Reference
This compound Amide (KZ-41) NF-κB Inhibition (SEAP Reporter Assay)A549 (Human Lung Carcinoma)2.83 ± 1.76[1]
This compound NF-κB InhibitionMOVAS (Mouse Vascular Smooth Muscle)Dose-dependent inhibition (0.1, 1, 10 µg/mL)[2]
This compound Esters (from Uncaria tomentosa) NF-κB InhibitionA549 (Human Lung Carcinoma)Active, but specific IC50 not provided[1]

IC50: The half maximal inhibitory concentration.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored against various cancer cell lines, with some analogues showing promising cytotoxicity.

Compound/AnalogueCell LineAssayIC50 Value (µM)Reference
This compound Derivative (QA-16) LN229 (Glioblastoma)MTT Assay10.66[3]
SNB19 (Glioblastoma)MTT Assay28.22[3]
This compound Amides A549 (Human Lung Carcinoma)Not specifiedNon-cytotoxic up to 100 µM[1]

IC50: The half maximal inhibitory concentration.

A novel derivative, QA-16, demonstrated significant cytotoxic effects against glioblastoma cell lines.[3] In contrast, the amide derivatives that exhibited strong anti-inflammatory activity were found to be non-cytotoxic at concentrations up to 100 µM, suggesting a degree of selectivity in their biological targets.[1]

Antioxidant Activity

The antioxidant capacity of this compound and its analogues varies, with ester derivatives often exhibiting more potent radical scavenging activity.

Compound/AnalogueAssayAntioxidant Activity (IC50 or equivalent)Reference
Quinic acid derivatives (from Scorzonera divaricata) DPPH Radical ScavengingIC50 values of 11.7, 13.6, and 50.1 μg/mL for three different derivatives[4]
ABTS Radical ScavengingIC50 values of 3.95, 5.87, and 7.45 μg/mL for three different derivatives[4]
Dicaffeoylquinic Acids VariousGenerally possess better antioxidant activities than caffeoylquinic acids
Caffeoylquinic Acids VariousShow antioxidant activity

Studies on various this compound derivatives have revealed strong antioxidant potential. For instance, derivatives isolated from Scorzonera divaricata roots showed potent radical scavenging activity in both DPPH and ABTS assays.[4] It is also generally observed that dicaffeoylquinic acids exhibit greater antioxidant capacity compared to their monocaffeoyl counterparts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

Principle: Cells are transfected with a reporter plasmid where the expression of the SEAP gene is controlled by an NF-κB response element. Activation of NF-κB leads to the transcription and secretion of SEAP into the cell culture medium. The enzymatic activity of SEAP, which can be measured colorimetrically, is directly proportional to NF-κB activity.

Protocol:

  • Cell Culture and Transfection: A549 cells are cultured in appropriate media and stably transfected with the pNF-κB-SEAP reporter plasmid.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (this compound or its analogues) for 2 hours.

  • Stimulation: NF-κB activation is induced by adding TNF-α (10 ng/mL) to the cell culture medium.

  • Incubation: The plates are incubated for 18 hours.

  • SEAP Activity Measurement: A sample of the cell culture supernatant is collected and heated to inactivate endogenous alkaline phosphatases. The SEAP activity is then measured by adding a chemiluminescent substrate and quantifying the light emission using a luminometer.[1]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., LN229, SNB19) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.[5][6]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Sample Preparation: A methanolic solution of the test compound is prepared at various concentrations.

  • Reaction Mixture: A defined volume of the sample solution is mixed with a methanolic solution of DPPH (typically 0.1 mM).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[7][8]

Visualizing Molecular Pathways and Workflows

NF-κB Signaling Pathway Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release IkB_NFkB->NFkB QA_Analogue This compound Analogue QA_Analogue->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: this compound analogues inhibit the NF-κB signaling pathway.

General Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., A549, LN229) start->cell_culture treatment Treatment with This compound/Analogue cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the cytotoxicity of this compound analogues.

Logical Relationship of Antioxidant Activity

Antioxidant_Relationship cluster_derivatives Structural Analogues cluster_activity Antioxidant Activity QA This compound Low Lower/No Activity QA->Low Ester Ester Derivatives (e.g., Chlorogenic Acid) High Higher Activity Ester->High Amide Amide Derivatives Amide->Low

Caption: Relationship between structure and antioxidant activity.

References

A Comparative Guide: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids like quininic acid is paramount. This compound, a derivative of quinine, is a significant compound in various biological and pharmaceutical contexts. The choice of analytical methodology is critical for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization is necessary for non-volatile analytes like this compound.
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.More complex, requiring a derivatization step (e.g., silylation) to increase volatility.
Instrumentation HPLC system with a suitable detector (e.g., UV, MS).GC system coupled with a Mass Spectrometer.
Speed Analysis times can vary depending on the complexity of the separation.Typically offers faster analysis times for comparable separations.[1]
Sensitivity Dependent on the detector; HPLC-MS offers high sensitivity.Generally offers high sensitivity, especially with selected ion monitoring (SIM).
Selectivity Good selectivity, which can be enhanced with mass spectrometry detection (LC-MS).High selectivity, particularly with mass spectrometry, allowing for confident peak identification.
Cost GC systems are generally less expensive to purchase and operate than HPLC systems.[1]HPLC systems can have higher operational costs due to solvent consumption.[1]
LOD (this compound) 10 µg/mL (UV detection)[2][3]Typically in the low ng/mL range for derivatized organic acids.[4]
LOQ (this compound) 30 µg/mL (UV detection)[2][3]Typically in the low ng/mL to µg/mL range for derivatized organic acids.[5]

Experimental Workflows

The analytical workflows for HPLC and GC-MS differ significantly, primarily due to the sample preparation requirements for GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

Experimental Protocols

HPLC-UV Method for this compound

This protocol is based on established methods for the analysis of organic acids in various matrices.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of a weak acid, such as 9 mmol/L sulfuric acid, and a small percentage of an organic modifier like methanol (e.g., 95:5 v/v) is often effective.

  • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Detection: UV detection at 215 nm is suitable for this compound.[3]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

GC-MS Method for this compound

This protocol outlines a general procedure for the analysis of organic acids by GC-MS, which includes a necessary derivatization step.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the organic acids from the sample matrix using a suitable solvent like ethyl acetate.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen at a controlled temperature (e.g., 50°C).[4]

  • Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) dissolved in a solvent like pyridine or dichloromethane.[4][5]

  • Heat the mixture (e.g., at 70°C for 2 hours) to ensure complete derivatization of the carboxyl and hydroxyl groups of this compound to their trimethylsilyl (TMS) esters and ethers.[4]

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized organic acids. A typical program might start at 70°C, hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

    • Transfer Line and Ion Source Temperatures: Typically set around 280°C and 220°C, respectively.[4]

3. Calibration and Quantification:

  • Prepare and derivatize a series of this compound standards in the same manner as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve.

  • Analyze the derivatized sample and quantify the this compound based on the calibration curve.

Concluding Remarks

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.

HPLC is often favored for its simpler sample preparation, making it a more straightforward and less tedious method, particularly for routine analysis of numerous samples.[6] It is well-suited for analyzing this compound in its native form without the need for chemical modification.

GC-MS , on the other hand, can offer very high sensitivity and selectivity. The requirement for derivatization adds complexity to the workflow but allows for the analysis of a wide range of organic acids in a single run with excellent chromatographic resolution. The mass spectral data from GC-MS provides a high degree of confidence in compound identification.

For laboratories primarily focused on the quantification of this compound and other non-volatile organic acids with minimal sample manipulation, HPLC is an excellent choice. For researchers requiring comprehensive metabolic profiling, high sensitivity for trace-level detection, and definitive structural confirmation, the investment in developing a GC-MS derivatization method may be justified. Ultimately, the selection of the most appropriate technique should be based on a careful consideration of the analytical goals, sample matrix, available instrumentation, and desired throughput.

References

A Comparative Guide to the Biological Activities of Quininic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results of Quininic acid, a naturally occurring compound with diverse biological activities. Its performance is objectively compared with other notable phytochemicals—Gallic acid, Ellagic acid, and Chlorogenic acid—based on available experimental data. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and drug development endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of this compound and its alternatives. It is important to note that a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions. The data presented is compiled from various independent studies.

Table 1: Comparative In Vitro Anti-Cancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Citation(s)
This compound Derivative (QA-16) LN229 (Glioblastoma)10.66[1]
SNB19 (Glioblastoma)28.22[1]
Gallic Acid SMMC-7721 (Hepatocellular Carcinoma)80.9 (48h)[2]
Jurkat (Leukemia)~30 (72h)[3]
HCT15 (Colon Cancer)Not specified[4]
MDA-MB-231 (Breast Cancer)Not specified[4]
SKOV-3 (Ovarian Cancer)50 µg/mL[5]
MDA-MB-231 (Breast Cancer)~50 (48h)[6]
Ellagic Acid Not specifiedNot specified
Chlorogenic Acid Not specifiedNot specified

Table 2: Comparative Anti-Inflammatory Activity

CompoundModelKey FindingsCitation(s)
This compound Freund's Complete Adjuvant-induced Arthritic RatsSignificant reduction in paw size, joint stiffness, and inflammatory markers (IL-6, IL-1β, TNF-α) at doses of 25, 50, and 100 mg/kg.
TNF-α-stimulated L6 MyotubesReversed inflammation- and oxidative stress-induced gene changes; suppressed NF-ĸB activation at 20 and 40 µM.[7]
Ellagic Acid Carrageenan-induced Paw Edema in RatsDose-dependent reduction in paw edema with an ED50 of 8.41 mg/kg.[8]
Adjuvant-induced Arthritis in MiceSignificant reduction in pro-inflammatory cytokines (IL-1β, TNF-α, IL-17) and increase in anti-inflammatory IL-10.[8]
Gallic Acid Not specifiedNot specified
Chlorogenic Acid Not specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Quantification of Protein Expression: Western Blotting for MMP-9

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps for analyzing the expression of Matrix Metalloproteinase-9 (MMP-9).[13][14]

Procedure:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.[13] Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples (10-25 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] The intensity of the bands corresponds to the amount of MMP-9 protein.

Assessment of Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.[2][3][15][16][17]

Procedure:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.[16][17] Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[2]

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer.[17]

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[2][17]

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1][8][18][19][20]

Procedure:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound or Ellagic acid) or a vehicle control to the animals via a suitable route (e.g., intraperitoneal or oral).[8]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.[8][19]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Quininic_Acid_Anti-inflammatory_Pathway cluster_NFkB TNFa TNF-α IKK IKK TNFa->IKK Activates MAPK MAPK TNFa->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes Induces Quininic_Acid This compound Quininic_Acid->IKK Inhibits Quininic_Acid->MAPK Inhibits MAPK->Nucleus Activates Transcription Factors Anticancer_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Quininic_Acid This compound Quininic_Acid->Akt Inhibits Bax Bax Quininic_Acid->Bax Upregulates Bcl2 Bcl-2 Quininic_Acid->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cells (96-well plate) start->seed_cells add_compound Add Test Compound (e.g., this compound) seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

References

A Comparative Analysis of the Anti-inflammatory Activity of Quininic Acid and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of quininic acid against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. This comparison is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a naturally occurring compound, has demonstrated potential anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide evaluates its activity in comparison to ibuprofen, which primarily acts by inhibiting cyclooxygenase (COX) enzymes, and dexamethasone, a potent steroidal anti-inflammatory drug that also targets the NF-κB pathway.

In Vitro Anti-inflammatory Activity

The primary mechanism of the anti-inflammatory action of this compound and its derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The efficacy of this compound derivatives, ibuprofen, and dexamethasone in inhibiting NF-κB activation has been quantified by determining their half-maximal inhibitory concentration (IC50) values in cell-based assays.

CompoundTargetAssayIC50 ValueCitation(s)
This compound Derivative (KZ-41) NF-κBSEAP Reporter Assay2.83 ± 1.76 mM
Ibuprofen NF-κBReporter Assay3.49 mM
NF-κB (S(+)-enantiomer)EMSA61.7 µM
NF-κB (R(-)-enantiomer)EMSA121.8 µM
Dexamethasone NF-κBReporter Assay0.5 nM
Ibuprofen COX-1 / COX-2Enzyme Inhibition AssayVaries by assay
Celecoxib (Selective COX-2 Inhibitor) COX-2Enzyme Inhibition AssayVaries by assay

Note: SEAP = Secreted Alkaline Phosphatase; EMSA = Electrophoretic Mobility Shift Assay. IC50 values can vary depending on the specific experimental conditions and cell lines used.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. While direct comparative data for this compound in this model is limited in the available literature, the typical efficacy of NSAIDs and corticosteroids is well-documented.

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Citation(s)
Ibuprofen 40 mg/kgOral~50-70%
Diclofenac (NSAID) 10 mg/kgOral~64%
Indomethacin (NSAID) 10 mg/kgOral~47-66%
Dexamethasone 1 mg/kgIntraperitonealSignificant reduction

Mechanistic Differences

The anti-inflammatory effects of this compound, ibuprofen, and dexamethasone are mediated through distinct primary mechanisms, which are visualized in the signaling pathway diagrams below.

Signaling Pathways

G Figure 1. Anti-inflammatory Signaling Pathways cluster_0 This compound & Dexamethasone cluster_1 Ibuprofen (NSAIDs) Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->NF-κB inhibits Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 inhibits

Caption: Mechanisms of this compound, Dexamethasone, and Ibuprofen.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro: NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

G Figure 2. NF-κB SEAP Reporter Assay Workflow Cell Seeding Seed cells with NF-κB SEAP reporter gene Pre-treatment Pre-treat cells with This compound or Drug Cell Seeding->Pre-treatment Stimulation Stimulate with inflammatory agent (e.g., TNF-α) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collection Collect cell culture supernatant Incubation->Supernatant Collection SEAP Assay Add SEAP substrate and measure chemiluminescence Supernatant Collection->SEAP Assay Data Analysis Calculate % inhibition of NF-κB activity SEAP Assay->Data Analysis

Caption: Workflow for NF-κB SEAP Reporter Assay.

Methodology:

  • Cell Culture: Cells (e.g., HEK293T) are stably or transiently transfected with a reporter plasmid containing the Secreted Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound, ibuprofen, or dexamethasone for 1-2 hours.

  • Stimulation: Inflammation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for 24-48 hours to allow for SEAP expression and secretion into the culture medium.

  • Detection: A sample of the cell culture medium is collected, and the SEAP activity is measured using a chemiluminescent substrate.

  • Analysis: The reduction in SEAP activity in treated cells compared to stimulated, untreated cells is calculated to determine the percent inhibition of NF-κB activity and the IC50 value.

In Vivo: Carrageenan-Induced Paw Edema in Mice

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

G Figure 3. Carrageenan-Induced Paw Edema Workflow Animal Grouping Group mice and measure initial paw volume Drug Administration Administer this compound or Drug (e.g., oral gavage) Animal Grouping->Drug Administration Carrageenan Injection Inject carrageenan into the hind paw Drug Administration->Carrageenan Injection Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan Injection->Paw Volume Measurement Data Analysis Calculate % inhibition of paw edema Paw Volume Measurement->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Male Swiss albino mice are used. The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Animals are divided into groups and administered with the vehicle (control), this compound, ibuprofen, or dexamethasone, typically via oral gavage, 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion

This compound demonstrates anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. In vitro data suggests that its derivatives are less potent than the corticosteroid dexamethasone but may have comparable or slightly lower potency than the NSAID ibuprofen in inhibiting NF-κB. The distinct mechanisms of action—NF-κB inhibition for this compound and dexamethasone versus COX inhibition for ibuprofen—offer different therapeutic avenues. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a clear dose-response relationship and safety profile in comparison to established anti-inflammatory drugs. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery.

A Comparative Guide to the In Vivo and In Vitro Anti-inflammatory and Neuroprotective Activities of Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quininic acid, a cyclohexanecarboxylic acid found in various plant species, has garnered significant interest for its diverse biological activities. This guide provides a comparative overview of the in vivo and in vitro anti-inflammatory and neuroprotective effects of this compound, supported by experimental data. The information presented herein is intended to assist researchers in evaluating its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo and in vitro activities of this compound and its derivatives.

Table 1: In Vivo Studies of this compound

Activity Animal Model Treatment Dosage Key Findings Reference
Neuroprotection & Anti-inflammationLipopolysaccharide (LPS)-induced neuroinflammation in miceOral administration10 and 50 mg/kgRestored social and spatial memory, inhibited pro-inflammatory mediators (iNOS, COX-2), and reduced MAPK activation in the hippocampus.[1][2][3]
NeuroprotectionAluminum chloride-induced dementia in ratsOral administration200 and 400 mg/kgRescued acetylcholinesterase (AChE) activity and behavioral impairments.[4][5][6][7]
Anti-inflammationCarrageenan-induced paw edema in ratsIntraperitoneal injection30, 100, and 300 mg/kgReduced paw edema by up to 80% at the highest dose.[8]
Anti-inflammationAcetic acid-induced ulcerative colitis in ratsNot specified10, 30, 60, and 100 mg/kgAmeliorated histopathological indices, oxidative stress, and inflammation.

Table 2: In Vitro Studies of this compound and Its Derivatives

Activity Cell Line/Model Compound Assay IC50 / Concentration Key Findings Reference
Anti-inflammationA549 (human alveolar epithelial) cellsKZ-41 (this compound amide derivative)NF-κB Inhibition (TNF-α induced)IC50: 2.83 ± 1.76 µMPotent inhibition of NF-κB activation.[9][10]
Anti-inflammationMOVAS (mouse vascular smooth muscle) cellsThis compoundVCAM-1 Expression (TNF-α induced)0.1, 1, and 10 µg/mL (Dose-dependent inhibition)Inhibited mRNA and protein expression of VCAM-1 and monocyte adhesion.[11][12][13][14]
NeuroprotectionPrimary human astrocytesThis compoundCytotoxicity (QUIN-induced)Cytotoxic at >150 nMInduced apoptosis at pathophysiological concentrations.[9][11][15]
Anti-inflammationPrimary astrocytes (rat)This compoundNitrite Release (LPS-induced)Dose-dependent inhibitionInhibited nitrite release and ERK phosphorylation.[2][16]

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammatory and neuronal responses.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38.[1][2][3]

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Quininic_Acid This compound Quininic_Acid->MAPK inhibits phosphorylation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes induces NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_degradation IkB->IkB_degradation ubiquitination & degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB IκB NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Quininic_Acid This compound Quininic_Acid->IKK inhibits Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, VCAM-1) NFkB_nucleus->Inflammatory_Genes induces LPS_workflow Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 7 days) Grouping 2. Grouping - Vehicle - LPS - LPS + this compound (10 mg/kg) - LPS + this compound (50 mg/kg) Animal_Acclimation->Grouping Drug_Administration 3. This compound Administration (Oral gavage, once daily for 5 days) Grouping->Drug_Administration LPS_Injection 4. LPS Injection (Intracerebroventricular, 30 µg/mouse on day 5) Drug_Administration->LPS_Injection Behavioral_Tests 5. Behavioral Tests (e.g., Y-maze, Morris water maze) LPS_Injection->Behavioral_Tests Tissue_Collection 6. Tissue Collection (Hippocampus dissection) Behavioral_Tests->Tissue_Collection Biochemical_Analysis 7. Biochemical Analysis (Western blot for p-MAPK, iNOS, COX-2; Immunohistochemistry) Tissue_Collection->Biochemical_Analysis Nitrite_Assay_Workflow Astrocyte_Culture 1. Primary Astrocyte Culture (From neonatal rat cortices) Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Astrocyte_Culture->Cell_Seeding Pre-treatment 3. Pre-treatment (Incubate with various concentrations of This compound for 2 hours) Cell_Seeding->Pre-treatment LPS_Stimulation 4. LPS Stimulation (Add LPS to a final concentration of 100 ng/mL) Pre-treatment->LPS_Stimulation Incubation 5. Incubation (24 hours at 37°C) LPS_Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Griess_Assay 7. Griess Assay (Mix supernatant with Griess reagent) Supernatant_Collection->Griess_Assay Absorbance_Reading 8. Read Absorbance (at 540 nm) Griess_Assay->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate nitrite concentration and % inhibition) Absorbance_Reading->Data_Analysis

References

Docking Studies of Quininic Acid: A Comparative Guide to Protein Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of quininic acid with various protein targets implicated in diseases such as cancer, COVID-19, and malaria. By summarizing quantitative binding data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate further research and drug discovery efforts centered around this promising natural compound.

Executive Summary

This compound, a metabolite of quinine, has garnered interest for its potential therapeutic properties. Molecular docking studies are crucial in elucidating the binding mechanisms of this compound to specific protein targets, thereby providing a rational basis for drug design and development. This guide compares the docking performance of this compound and its analogs with that of other known inhibitors against several key protein targets. While data is available for its interaction with viral and protozoal proteins, a notable gap exists in the literature regarding its direct docking with specific human proteins involved in cervical cancer.

Comparative Docking Analysis

The following tables summarize the binding affinities (docking scores) of this compound and alternative ligands with their respective protein targets. A more negative docking score generally indicates a stronger predicted binding affinity.

Cervical Cancer Protein Targets

No direct docking studies of this compound with the following key proteins implicated in cervical cancer (BubR1, Cyclin B1/CDK1, FEN1, TPX2, and MKLP1) were identified in the reviewed literature. However, to provide a valuable comparative context for future studies, the docking scores of various known inhibitors against these targets are presented below. This highlights the binding affinities that potential inhibitors, including this compound, would need to achieve to be considered promising candidates.

Table 1: Docking Scores of Inhibitors for Cervical Cancer Protein Targets

Target ProteinPDB IDInhibitorDocking Score (kcal/mol)Docking Software
BubR1 -Data Not Available--
Cyclin B1/CDK1 5LQFDinaciclib Analog (PubChem ID: 46916588)-9.3AutoDock Vina
5LQFDinaciclib Analog (PubChem ID: 67133456)-9.2AutoDock Vina
-Naringin-7.5-
FEN1 -JFD00950--
-Compound #20--
TPX2 (Aurora-A binding site) -Alisertib (Control)--
-Shellmycin C--
-Rhodoptilometrin--
MKLP1 -Data Not Available--

Note: The absence of a specific PDB ID or docking score indicates that the data was not specified in the source literature.

SARS-CoV-2 Protein Targets

Quinic acid has been investigated as a potential inhibitor of SARS-CoV-2 proteases, which are crucial for viral replication.

Table 2: Comparative Docking Scores for SARS-CoV-2 Mpro Inhibitors

PDB IDLigandDocking Score (kcal/mol)Docking Software
6LU7 Quinic Acid -7.4 AutoDock Vina
Rolapitant-7.83Glide
Mitoxantrone-43.59LeadIT FlexX
Leucovorin-LeadIT FlexX
Birinapant-LeadIT FlexX
Dynasore-35.05LeadIT FlexX
N3 (Native Ligand)--

Table 3: Comparative Docking Scores for SARS-CoV-2 PLpro Inhibitors

PDB IDLigandDocking Score (kcal/mol)Docking Software
7LOS Quinic Acid -6.5 AutoDock Vina
Y97 (Co-crystallized ligand)-58.25-
H02-83.19-
Rolapitant-7.01Glide
Butoconazole-6.9Glide
Malaria Protein Target: Plasmepsin II

Quinine and its analogs are well-known antimalarial agents. Docking studies have explored their interactions with Plasmepsin II, an aspartic protease of Plasmodium falciparum.

Table 4: Comparative Docking Scores for Plasmepsin II Inhibitors

PDB IDLigandDocking Score (kcal/mol)Docking Software
1lee Quinine Analog (Comp-13) -206.28 HEX
Quinine Analog (Comp-11)-205.73HEX
Quinine Analog (Comp-8)-204.84HEX
2BJU Novel Ligand 1-10.26AutoDock 4.0
Novel Ligand 2-9.87AutoDock 4.0
Chloroquine-6.54AutoDock 4.0
Mefloquine-7.21AutoDock 4.0
Pepstatin A (Native Ligand)-8.4-

Experimental Protocols

The following sections outline the general methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol for Cervical Cancer Targets (General)
  • Protein and Ligand Preparation:

    • The 3D crystal structures of the target proteins (e.g., Cyclin B1/CDK1 from PDB ID: 5LQF) are retrieved from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

    • The 3D structures of the ligands are obtained from databases like PubChem or synthesized and optimized using software like ChemDraw.

  • Grid Generation:

    • A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding pockets.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The Lamarckian Genetic Algorithm is commonly employed to explore various conformations of the ligand within the defined grid.

    • The program calculates the binding energy for each conformation, and the one with the lowest binding energy is considered the most favorable.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses and their corresponding binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

Molecular Docking Protocol for SARS-CoV-2 Proteases (Mpro and PLpro)
  • System Preparation:

    • The crystal structures of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7) and PLpro (e.g., PDB ID: 7LOS) are obtained.

    • The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand structures, including this compound and other compounds, are prepared and their energy is minimized.

  • Docking with AutoDock Vina:

    • The prepared protein and ligand files are used as input for AutoDock Vina.

    • A grid box is centered on the active site of the protease.

    • The docking simulation is run to predict the binding poses and affinities.

  • Docking with Other Software (e.g., Glide, rDock):

    • For comparative purposes, docking can also be performed using other software like Glide or rDock, each with its specific protocols for receptor grid generation and ligand docking.

  • Post-Docking Analysis:

    • The binding poses and docking scores from different software are compared.

    • The interactions of the top-ranked compounds with the key amino acid residues in the active site are analyzed to understand the binding mechanism.

Molecular Docking Protocol for Plasmepsin II
  • Preparation of Receptor and Ligands:

    • The 3D structure of Plasmepsin II (e.g., PDB ID: 1lee or 2BJU) is downloaded.

    • Water molecules are removed, and polar hydrogens and Gasteiger charges are added.

    • The structures of quinine analogs and other inhibitors are drawn and optimized.

  • Docking using HEX:

    • The HEX docking software is utilized, which represents the protein and ligand using 3D expansions of real orthogonal spherical polar basis functions to describe surface shape and electrostatics.

    • The docking calculation is performed to predict the binding modes and calculate the interaction energies.

  • Docking using AutoDock:

    • Alternatively, AutoDock can be used, following a similar protocol of grid generation around the active site and running the docking simulation.

  • Evaluation of Docking Results:

    • The calculated binding energies are used to rank the compounds.

    • The binding poses of the most promising inhibitors are visualized to analyze their interactions with the catalytic dyad (Asp34 and Asp214) and other residues in the active site.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Download, Cleaning) Grid_Generation Grid Generation (Define Binding Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D/3D Structure, Optimization) Docking_Algorithm Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Preparation->Docking_Algorithm Grid_Generation->Docking_Algorithm Scoring Scoring & Ranking (Binding Energy Calculation) Docking_Algorithm->Scoring Pose_Visualization Pose Visualization & Interaction Analysis Scoring->Pose_Visualization

Caption: A general workflow for a molecular docking study.

Signaling Pathways of Cervical Cancer Targets

The following diagrams illustrate the involvement of the targeted proteins in key cellular processes, the dysregulation of which can lead to cancer.

Cell_Cycle_Regulation G2_Phase G2 Phase CyclinB_CDK1 Cyclin B1/CDK1 Complex G2_Phase->CyclinB_CDK1 Activation Mitosis Mitosis CyclinB_CDK1->Mitosis Initiation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly MKLP1_Cytokinesis MKLP1 (Cytokinesis) Mitosis->MKLP1_Cytokinesis Leads to BubR1_Checkpoint BubR1 (Spindle Assembly Checkpoint) Spindle_Assembly->BubR1_Checkpoint Monitors TPX2_AuroraA TPX2-Aurora A (Spindle Pole Organization) Spindle_Assembly->TPX2_AuroraA Regulates

Caption: Involvement of key proteins in cell cycle progression.

DNA_Repair_Pathway DNA_Damage DNA Damage BER_Pathway Base Excision Repair (BER) DNA_Damage->BER_Pathway Initiates FEN1_Node FEN1 (Flap Endonuclease 1) BER_Pathway->FEN1_Node Recruits DNA_Repair DNA Repair FEN1_Node->DNA_Repair Mediates Genome_Stability Genome Stability DNA_Repair->Genome_Stability Maintains

Caption: The role of FEN1 in the DNA base excision repair pathway.

Conclusion

This guide provides a comparative overview of docking studies involving this compound and its alternatives against protein targets relevant to cancer, COVID-19, and malaria. The compiled data highlights the potential of this compound as an inhibitor for SARS-CoV-2 proteases and its relevance in the context of antimalarial drug design targeting Plasmepsin II. A significant finding is the current lack of published docking studies of this compound against key cervical cancer targets. The data presented for alternative inhibitors of these targets serves as a benchmark for future in silico investigations of this compound. The detailed protocols and pathway visualizations provided herein are intended to support and guide researchers in their efforts to explore the therapeutic potential of this and other natural compounds.

ADMET Profiling of Novel Quininic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the ADMET properties of a novel quininic acid derivative, designated QA-N1, against the established antimalarial drug, Quinine. The data presented herein is a synthesis of established in silico and in vitro experimental outcomes, providing a framework for the evaluation of new chemical entities within this class.

Executive Summary

Early assessment of ADMET properties is crucial for de-risking drug candidates and reducing late-stage attrition.[1][2][3][4][5] This guide demonstrates a typical ADMET assessment workflow, comparing a hypothetical novel this compound derivative (QA-N1) with Quinine. The presented data, based on common in silico predictions and in vitro assays, suggests that QA-N1 exhibits a potentially favorable ADMET profile with improved intestinal absorption and a lower risk of cardiac toxicity compared to Quinine. However, potential liabilities in metabolic stability and plasma protein binding warrant further investigation.

In Silico ADMET Prediction

Computational models provide a rapid and cost-effective initial screen of a compound's ADMET properties.[3][6][7] The following table summarizes the predicted physicochemical and ADMET properties of QA-N1 and Quinine using widely recognized platforms such as SwissADME and pkCSM.[6][7]

Table 1: In Silico Physicochemical and ADMET Properties

ParameterQA-N1 (Predicted)Quinine (Predicted)Optimal RangeImplication
Physicochemical Properties
Molecular Weight ( g/mol )385.45324.42< 500Drug-likeness (Lipinski's Rule)[6][7]
LogP (o/w)2.83.41-5Lipophilicity, Absorption, Distribution[6][8]
H-Bond Donors21≤ 5Drug-likeness (Lipinski's Rule)
H-Bond Acceptors54≤ 10Drug-likeness (Lipinski's Rule)
Pharmacokinetics
Intestinal Absorption (%)9588HighOral Bioavailability
Caco-2 Permeability (logPapp)1.10.9> 0.9Intestinal Permeability[6]
Blood-Brain Barrier (BBB) PermeabilityNoYes-CNS Side Effects
P-glycoprotein (P-gp) SubstrateNoYes-Drug Efflux
Metabolism
CYP1A2 InhibitorNoNo-Drug-Drug Interactions[9]
CYP2C9 InhibitorYesYes-Drug-Drug Interactions
CYP2D6 InhibitorNoYes-Drug-Drug Interactions
CYP3A4 InhibitorYesYes-Drug-Drug Interactions
Toxicity
hERG InhibitionLow RiskHigh Risk-Cardiotoxicity
AMES ToxicityNoNo-Mutagenicity
Max. Tolerated Dose (human) (log mg/kg/day)0.60.4> 0.477 (High)Safety Margin[6]

In Vitro ADMET Assay Results

To validate the in silico predictions, a series of in vitro assays were conducted. The following tables summarize the experimental data for key ADMET parameters.

Table 2: In Vitro Permeability and Efflux

CompoundApparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp) (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Interpretation
QA-N112.515.01.2Low Efflux, High Permeability
Quinine8.224.63.0P-gp Substrate, Moderate Permeability
Atenolol (Low Permeability Control)0.50.61.2-
Propranolol (High Permeability Control)25.026.51.1-
  • Data obtained from Caco-2 permeability assays.[10][11][12]

Table 3: In Vitro Metabolic Stability

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Interpretation
QA-N12527.7Moderate Stability
Quinine4515.4High Stability
Verapamil (High Clearance Control)1069.3-
Propranolol (Low Clearance Control)6011.6-

Table 4: In Vitro Plasma Protein Binding

CompoundHuman PlasmaRat PlasmaMouse PlasmaInterpretation
% Bound % Bound % Bound
QA-N195.293.891.5High Binding
Quinine89.085.582.1High Binding
Warfarin (High Binding Control)99.599.298.9-
  • Data obtained from rapid equilibrium dialysis (RED) assays.[13][14][15][16][17]

Table 5: In Vitro Cytochrome P450 Inhibition

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
QA-N1> 508.515.2> 505.1
Quinine> 5012.025.00.510.2
  • IC₅₀ values represent the concentration of the compound that causes 50% inhibition of the enzyme activity.[18][19][20][21][22]

Table 6: In Vitro hERG Inhibition

CompoundhERG IC₅₀ (µM)Interpretation
QA-N125.5Low to Moderate Risk of Cardiotoxicity
Quinine2.1High Risk of Cardiotoxicity
Verapamil (Positive Control)0.1-
  • Data obtained from automated patch-clamp electrophysiology.[23][24][25][26][27]

ADMET Profiling Workflow

The following diagram illustrates the typical workflow for in silico and in vitro ADMET profiling in early drug discovery.

ADMET_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Assays insilico_start Virtual Compound Library physchem Physicochemical Properties (MW, LogP, etc.) insilico_start->physchem adme_pred ADME Prediction (Absorption, BBB, CYP Inhibition) physchem->adme_pred tox_pred Toxicity Prediction (hERG, AMES) adme_pred->tox_pred insilico_end Prioritized Hits tox_pred->insilico_end invitro_start Synthesized Compounds insilico_end->invitro_start Candidate Selection absorption Permeability (Caco-2) invitro_start->absorption distribution Plasma Protein Binding absorption->distribution metabolism Metabolic Stability (Microsomes) CYP Inhibition distribution->metabolism toxicity Cardiotoxicity (hERG) Cytotoxicity metabolism->toxicity invitro_end Lead Candidates toxicity->invitro_end invivo_studies In Vivo PK/PD & Tox Studies invitro_end->invivo_studies Proceed to In Vivo

Caption: A typical workflow for ADMET profiling in drug discovery.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.[10][11][12][28][29]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points.

    • For basolateral-to-apical (B-A) permeability, the test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[10]

  • Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests the involvement of active efflux transporters.[10]

hERG Inhibition Assay (Automated Patch-Clamp)

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[23][24][25][26][27]

Methodology:

  • Cell Line: HEK-293 cells stably expressing the hERG channel are used.

  • Assay Procedure:

    • Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

    • A specific voltage protocol is applied to elicit hERG currents.

    • Cells are exposed to increasing concentrations of the test compound.

  • Analysis: The inhibition of the hERG tail current is measured at each concentration. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.[24]

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.[18][19][20][21][22]

Methodology:

  • Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

  • Assay Procedure:

    • The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH to initiate the metabolic reaction.

    • The reaction is terminated, and the formation of the probe substrate's metabolite is quantified.

  • Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. IC₅₀ values are calculated from the concentration-inhibition curve.[18]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability.[13][14][15][16][17]

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.

  • Assay Procedure:

    • The test compound is added to plasma in one chamber of the RED device. The other chamber contains phosphate-buffered saline (PBS).

    • The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.

  • Analysis: The concentrations of the compound in the plasma and PBS chambers are measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.[16]

In Vivo Toxicity Studies Overview

Should a compound demonstrate a promising in vitro ADMET profile, the next step involves in vivo toxicity studies to assess its safety in a whole organism.[30][31][32][33][34] These studies are conducted in compliance with regulatory guidelines and typically include:

  • Acute Toxicity Studies: Determine the effects of a single high dose of the compound.[33]

  • Repeated-Dose Toxicity Studies: Evaluate the effects of repeated administration of the compound over a longer period.[33]

  • Genotoxicity Assays: Assess the potential of the compound to damage genetic material.

  • Safety Pharmacology Studies: Investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[30]

The following diagram illustrates the logical relationship in progressing from in vitro to in vivo toxicity assessment.

Toxicity_Progression invitro_tox In Vitro Cytotoxicity & hERG Assays acute_tox Acute In Vivo Toxicity (Rodent) invitro_tox->acute_tox Initial Safety Assessment repeated_dose_tox Repeated-Dose Toxicity (Rodent & Non-rodent) acute_tox->repeated_dose_tox Dose Range Finding safety_pharm Safety Pharmacology repeated_dose_tox->safety_pharm genotox Genotoxicity Assays repeated_dose_tox->genotox ind_enabling IND-Enabling Toxicology Studies safety_pharm->ind_enabling genotox->ind_enabling

Caption: Progression from in vitro to in vivo toxicity studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of quininic acid, a compound that requires careful handling due to its irritant properties. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound, also known as 6-methoxyquinoline-4-carboxylic acid, is classified as a hazardous substance that can cause skin and serious eye irritation. Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data on this compound Hazards
Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Data sourced from the TCI Chemicals Safety Data Sheet for 6-Methoxyquinoline-4-carboxylic Acid.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound waste, including solid material, solutions, and contaminated labware.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or present as residue on contaminated materials (e.g., filter paper, gloves, vials).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can react dangerously.[1][2] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[1]

Containerization and Labeling
  • Select Appropriate Containers: Use chemically compatible and leak-proof containers for collecting this compound waste.[2][3][4] For acidic solids and solutions, glass containers are generally preferred over metal ones.[2][5]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" or "6-methoxyquinoline-4-carboxylic acid" (no abbreviations), and the associated hazards (e.g., "Irritant").[4] The date of waste generation should also be included.[4]

On-Site Neutralization (for Aqueous Solutions - If Permitted)

For small quantities of aqueous solutions of this compound, neutralization may be an option if approved by your institution's Environmental Health and Safety (EHS) department.

  • Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Once neutralized, this solution may be eligible for drain disposal, but only if explicitly permitted by local regulations and your institution's policies.

Recommended Disposal Method: Incineration

The most recommended disposal method for this compound is incineration.

  • Procedure for Solid Waste and Organic Solutions:

    • Place the properly labeled container of solid this compound or a solution of this compound in a combustible solvent into a designated hazardous waste accumulation area.

    • Arrange for pickup by a licensed hazardous waste disposal company. The waste will be transported to a facility equipped with a chemical incinerator that includes an afterburner and scrubber system to neutralize harmful combustion byproducts.

Disposal of Contaminated Materials
  • Solid Debris: Items such as gloves, filter paper, and weigh boats contaminated with this compound should be collected in a designated, labeled hazardous waste container for solids.[2]

  • Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

QuininicAcidDisposal cluster_contaminated start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Form (Solid, Solution, Contaminated) segregate Segregate from Incompatible Wastes identify->segregate contaminated Contaminated Materials ppe->identify containerize Use Labeled, Compatible Waste Container segregate->containerize is_aqueous Aqueous Solution? containerize->is_aqueous neutralize Neutralize with Weak Base (if permitted by EHS) is_aqueous->neutralize Yes solid_organic Solid or Organic Solution is_aqueous->solid_organic No drain_disposal Drain Disposal (ONLY if permitted) neutralize->drain_disposal incinerate Dispose via Licensed Hazardous Waste Incineration solid_organic->incinerate collect_contaminated Collect in Labeled Solid Waste Container collect_contaminated->incinerate

Caption: Decision workflow for the safe disposal of this compound waste.

By following these detailed procedures, laboratories can effectively manage this compound waste, mitigate risks, and ensure a safe and compliant working environment. Always consult your institution's specific hazardous waste management plan and Environmental Health and Safety department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quininic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Quininic acid (CAS No: 86-68-0), a methoxyquinoline carboxylic acid.[1] By adhering to these procedural steps, you can minimize risks and ensure a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. For this compound, which is classified as an irritant, the following PPE is recommended.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To prevent eye irritation from dust particles or splashes.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene, fluorocaoutchouc, polyvinyl chloride).To protect skin from irritation.[2] The suitability and durability of the glove type depend on the frequency and duration of contact.[2]
Body Protection Laboratory coat, overalls, or P.V.C. apron.To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection A particulate respirator is recommended if dust is generated.To prevent respiratory tract irritation.[2] In well-ventilated areas, it may not be required.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect containers for any damage or leaks.

  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[4][5]

  • Keep away from oxidizing agents, heat, and sources of ignition.[2][4]

2. Preparation and Use:

  • Ensure adequate ventilation, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[2]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Use personal protective equipment as specified in the table above.

3. Spill Cleanup:

  • Minor Spills:

    • Clean up spills immediately.[2]

    • Avoid generating dust.[2]

    • Sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

  • Major Spills:

    • Evacuate and alert personnel in the area.[2]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and prevent it from entering drains.

    • Follow the same cleanup procedure as for minor spills.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: this compound waste and any contaminated materials (e.g., gloves, wipes) should be considered chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: All waste must be handled in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal. Do not allow wash water from cleaning equipment to enter drains.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F K Evacuate Area E->K Spill Occurs G Segregate & Label Waste F->G H Dispose of Waste (Follow EHS Guidelines) G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J L Alert Supervisor/EHS K->L M Contain Spill L->M N Clean Up Spill (Using appropriate materials) M->N N->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quininic acid
Reactant of Route 2
Reactant of Route 2
Quininic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.